4-Phenylisoxazol-5-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
17147-69-2 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
Clé InChI |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CNOC2=O |
Synonymes |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenylisoxazol-5-ol and its Tautomeric Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Due to the inherent chemical nature of the isoxazole ring, this compound primarily exists in more stable tautomeric forms, namely 5-phenylisoxazol-3-ol and its keto tautomer, 5-phenyl-3(2H)-isoxazolone . This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological activities of these tautomers, presenting data in a structured format for ease of reference and comparison.
Tautomerism of this compound
The proton on the hydroxyl group of this compound can migrate to the nitrogen atom of the isoxazole ring, leading to a dynamic equilibrium between the enol and keto forms. The predominant and more stable tautomers are 5-phenylisoxazol-3-ol and 5-phenyl-3(2H)-isoxazolone.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-phenylisoxazol-3-ol, the more commonly documented tautomer.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| CAS Number | 939-05-9 | [1][3] |
| Melting Point | 163-164 °C | [1] |
| Boiling Point | 372.7 °C at 760 mmHg | [1] |
| pKa (Predicted) | 12.07 ± 0.40 | [1] |
| LogP | 2.04720 | [1] |
| XLogP3 | 1.4 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| Complexity | 217 | [1][2] |
Experimental Protocols
General Synthesis of Isoxazol-5(4H)-ones
A prevalent method for the synthesis of isoxazol-5(4H)-one derivatives is a one-pot, three-component reaction.[4][5][6] This approach offers high efficiency and is often conducted under environmentally friendly conditions.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Catalyst (e.g., citric acid, tartaric acid, sodium malonate, or urea)[4][6][7]
Procedure:
-
To a reaction vessel, add equimolar amounts of the aromatic aldehyde, β-ketoester, and hydroxylamine hydrochloride.
-
Add the chosen solvent and a catalytic amount of the selected catalyst.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for a duration ranging from a few minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][6][8]
-
Upon completion, the product often precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the crude product with a suitable solvent (e.g., ethanol) and dry it.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or acetone) to obtain the pure isoxazol-5(4H)-one derivative.[4]
Biological Activities and Potential Signaling Pathways
While specific biological data for the parent this compound is limited, the isoxazole scaffold is present in numerous biologically active molecules, and various derivatives have been studied for their therapeutic potential.
Anticancer Activity: Certain N-phenyl-5-carboxamidyl isoxazole derivatives have demonstrated anticancer activity, particularly against colon cancer cell lines.[9][10] The proposed mechanism of action for some of these compounds involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically by down-regulating the phosphorylation of STAT3.[9][10] This pathway is often dysregulated in cancer and is a target for cancer therapy.
Other Biological Activities:
-
Anti-inflammatory and Antimicrobial: Derivatives of 5-phenylisoxazol-3-ol have shown potential as anti-inflammatory and antimicrobial agents.[11]
-
Antioxidant: Certain substituted 5-phenyl-1-(5-phenyl)-isoxazol-3-yl)-1H-tetrazole derivatives have been investigated for their antioxidant properties.[12]
-
Xanthine Oxidase Inhibition: 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions like gout.[13]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: A series of 4-phenoxy-phenyl isoxazoles have been identified as novel ACC inhibitors with potential applications in cancer therapy.[14][15] These compounds were found to induce cell cycle arrest and apoptosis in cancer cells.[14][15]
Conclusion
This compound is a versatile chemical entity that predominantly exists as its more stable tautomers, 5-phenylisoxazol-3-ol and 5-phenyl-3(2H)-isoxazolone. The isoxazole core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The straightforward synthesis of isoxazol-5(4H)-ones via multi-component reactions makes this class of compounds readily accessible for further investigation and drug development endeavors. Future research may focus on elucidating the specific biological targets of the parent compound and its tautomers to fully realize their therapeutic potential.
References
- 1. 5-Phenylisoxazol-3-ol|lookchem [lookchem.com]
- 2. 3(2H)-Isoxazolone, 5-phenyl- | C9H7NO2 | CID 70318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]
- 12. sciensage.info [sciensage.info]
- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 4-Phenylisoxazol-5-ol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4-Phenylisoxazol-5-ol. This compound, existing in tautomeric equilibrium with its more stable keto form, 4-phenylisoxazol-5(4H)-one, is a valuable scaffold in medicinal chemistry and drug discovery.
Chemical Structure and Tautomerism
This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 5-position. It is important to recognize that this compound predominantly exists as its keto tautomer, 4-phenylisoxazol-5(4H)-one, due to the greater stability of the carbonyl group within the ring system. The equilibrium between these two forms is a key chemical feature of this molecule.
Caption: Tautomeric equilibrium between the enol and keto forms.
Synthesis of 4-Phenylisoxazol-5(4H)-one
The most direct and common method for synthesizing the 4-phenylisoxazol-5(4H)-one core is through the condensation of a β-ketoester with hydroxylamine. Specifically, the reaction of ethyl 2-phenylacetoacetate with hydroxylamine hydrochloride provides a reliable route to the target compound.
Proposed Synthetic Pathway
The synthesis proceeds via a cyclocondensation reaction. The nitrogen of hydroxylamine attacks the ketone carbonyl of the β-ketoester, followed by an intramolecular attack of the hydroxyl group on the ester carbonyl, leading to the formation of the isoxazolone ring after dehydration.
Caption: Proposed synthesis of 4-Phenylisoxazol-5(4H)-one.
Experimental Protocol
The following is a representative experimental protocol adapted from general procedures for the synthesis of isoxazol-5(4H)-ones.[1][2][3]
Materials:
-
Ethyl 2-phenylacetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or another suitable base
-
Ethanol (EtOH) or other appropriate solvent
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-phenylacetoacetate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified time (typically monitored by TLC until completion).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-phenylisoxazol-5(4H)-one.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of isoxazol-5(4H)-ones, which can be extrapolated for the synthesis of the 4-phenyl derivative.
| Parameter | Value/Range | Reference |
| Reactants | Ethyl 2-phenylacetoacetate, Hydroxylamine hydrochloride | [4] |
| Base | Sodium acetate, Triethylamine, DABCO | [5] |
| Solvent | Ethanol, Water, or a mixture | [1] |
| Temperature | Room Temperature to Reflux | [5] |
| Reaction Time | 2-24 hours | [1] |
| Typical Yield | 70-95% | [1][5] |
Spectroscopic Characterization Data
| Technique | Feature | Expected Chemical Shift/Wavenumber/m/z |
| ¹H NMR | Phenyl protons | δ 7.2-7.8 ppm (multiplet) |
| CH proton (at C4) | δ 4.5-5.0 ppm (singlet or multiplet depending on substitution) | |
| NH proton (in tautomeric form or as impurity) | Broad singlet, variable chemical shift | |
| ¹³C NMR | Carbonyl carbon (C5) | δ 165-175 ppm |
| C=N carbon (C3) | δ 155-165 ppm | |
| Phenyl carbons | δ 125-140 ppm | |
| CH carbon (C4) | δ 40-50 ppm | |
| IR (Infrared) | C=O stretch | 1700-1750 cm⁻¹ |
| C=N stretch | 1600-1650 cm⁻¹ | |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |
| Mass Spec (MS) | [M+H]⁺ (for C₉H₇NO₂) | m/z ≈ 162.05 |
Experimental Workflow
The general workflow for the synthesis and characterization of 4-phenylisoxazol-5(4H)-one is outlined below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Phenylisoxazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Phenylisoxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents predicted values and characteristics based on the analysis of closely related analogues, primarily 3,5-diphenylisoxazole. The information herein is intended to serve as a reference for the identification and characterization of this compound and its derivatives.
Predicted Spectroscopic Data of this compound
This compound can exist in tautomeric forms, primarily the -ol form and the isoxazol-5-one form. The spectroscopic data will reflect the predominant tautomer under the experimental conditions. The following data is predicted for the this compound tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the phenyl protons and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent and concentration.
13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the isoxazole ring. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=N, C=C, and C-O functional groups. The broadness of the O-H stretch will be indicative of hydrogen bonding.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the isoxazole ring and the phenyl substituent.
Spectroscopic Data of a Related Analogue: 3,5-Diphenylisoxazole
To provide a tangible reference, the following tables summarize the spectroscopic data for 3,5-diphenylisoxazole, a structurally related compound.[1] This data can be used as a benchmark for interpreting the spectra of this compound, keeping in mind the electronic effects of the hydroxyl group and the different substitution pattern.
Table 1: 1H NMR Data for 3,5-Diphenylisoxazole[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.91–7.81 | m | 4H | Aromatic Protons |
| 7.53–7.43 | m | 6H | Aromatic Protons |
| 6.84 | s | 1H | Isoxazole-H (at C4) |
Table 2: 13C NMR Data for 3,5-Diphenylisoxazole[1]
| Chemical Shift (δ) ppm | Assignment |
| 170.3 | C5 |
| 162.9 | C3 |
| 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | Aromatic Carbons |
| 97.4 | C4 |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for isoxazole derivatives.
NMR Spectroscopy
High-resolution 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent such as CDCl3 or DMSO-d6, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2] For unambiguous signal assignment, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed.[3]
IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] Samples can be prepared as KBr pellets for solids or as thin films for oils. The spectra are typically recorded in the range of 4000-400 cm-1.
Mass Spectrometry
Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source.[2] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound using various spectroscopic techniques.
References
solubility of 4-Phenylisoxazol-5-ol in different solvents
An In-Depth Technical Guide to the Solubility of 4-Phenylisoxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a topic of interest for its potential applications in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It includes detailed experimental protocols for both qualitative and quantitative solubility assessment, a proposed synthetic pathway, and a discussion of the potential biological relevance of isoxazole compounds in signaling pathways. This guide is intended to equip researchers with the necessary methodologies to characterize the solubility profile of this compound and related compounds in various solvent systems, a critical step in early-stage drug discovery and development.
Introduction to this compound and Its Solubility
This compound, also known as 3-Phenylisoxazol-5(4H)-one, belongs to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as anti-inflammatory, antimicrobial, and anticancer agents.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[2] Understanding the solubility of this compound in various solvents is therefore a fundamental requirement for its development as a potential therapeutic agent.
This guide provides a structured approach to determining the solubility of this compound, in the absence of pre-existing quantitative data.
Proposed Synthesis of this compound
A common and efficient method for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones is through a one-pot, three-component cyclocondensation reaction.[3] A plausible synthetic route for this compound would involve the reaction of a phenyl-substituted β-ketoester (such as ethyl benzoylacetate), an aldehyde, and hydroxylamine hydrochloride.[3][4] Various catalysts can be employed to promote this reaction, including organocatalysts like L-valine or green catalysts such as amine-functionalized cellulose.[4][5] The use of environmentally benign solvents like water or ethanol is often preferred.[3][5]
Below is a diagram illustrating a generalized synthetic pathway.
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of a compound involves both qualitative and quantitative methods.
Qualitative Solubility Assessment
Qualitative tests provide a rapid indication of a compound's solubility characteristics and can suggest the presence of acidic or basic functional groups.[6][7] This is typically achieved by observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.
Methodology:
-
Preparation: Place approximately 20-30 mg of this compound into a series of small test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO, hexane).
-
Mixing: Vigorously shake each test tube for 1-2 minutes.
-
Observation: Observe whether the solid dissolves completely. If it dissolves in water, the pH of the solution should be tested with litmus or pH paper to determine if it is acidic or basic.[6]
-
Classification: The results can be used to classify the compound based on a standard solubility flowchart. A compound soluble in 5% NaOH but not water, for instance, is likely a weak acid.[7]
The following workflow diagram outlines the process for qualitative solubility testing.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining equilibrium solubility.[8] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium can vary and may take 24 to 72 hours. Kinetic solubility studies can help determine the optimal equilibration time.[9]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to separate the saturated solution from any remaining solid particles.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[2] Alternatively, UV-Vis spectrophotometry or Nuclear Magnetic Resonance (NMR) can be used.
-
Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, µg/mL, or mol/L.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents and conditions.
Table 1: Template for Recording Quantitative Solubility Data of this compound
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
|---|---|---|---|---|---|
| Deionized Water | 25 | 7.0 | HPLC | ||
| PBS | 25 | 7.4 | HPLC | ||
| 0.1 M HCl | 25 | 1.0 | HPLC | ||
| 0.1 M NaOH | 25 | 13.0 | HPLC | ||
| Ethanol | 25 | N/A | HPLC | ||
| DMSO | 25 | N/A | HPLC |
| Add other solvents | | | | | |
Relevance to Signaling Pathways in Drug Development
Isoxazole-containing compounds are known to interact with various biological targets, often acting as inhibitors of enzymes or receptors within cellular signaling pathways.[10] For instance, some isoxazole derivatives have been investigated as inhibitors of tyrosine kinases like c-Met, which are crucial in pathways related to cell growth, proliferation, and metastasis.[11] Abnormal signaling in such pathways is a hallmark of many cancers.[11]
The bioactivation of isoxazole-containing molecules can also be a critical factor, where metabolic processes can lead to the formation of reactive electrophiles.[12] Understanding these potential metabolic pathways is crucial for assessing the compound's safety and mechanism of action.
The diagram below illustrates a generalized model of how a small molecule inhibitor, such as an isoxazole derivative, might function in a typical kinase signaling pathway.
Conclusion
While direct, quantitative solubility data for this compound is sparse in the reviewed literature, this guide provides the necessary framework for its comprehensive determination. The outlined experimental protocols for qualitative and quantitative analysis, coupled with a plausible synthetic route and contextualization within relevant biological pathways, offer a robust starting point for researchers. Accurate characterization of solubility is an indispensable step in the journey of a compound from a laboratory curiosity to a potential therapeutic agent. The methodologies described herein are fundamental to building a complete physicochemical profile for this compound, enabling informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Phenylisoxazol-5-ol Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-phenylisoxazol-5-ol derivatives and their analogues, a class of heterocyclic compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and metabolic diseases.
Core Chemical Structure and Tautomerism
The foundational structure of this class of compounds is this compound. It is important to recognize that this compound and its derivatives can exist in tautomeric forms: the enol form (this compound) and the keto form (4-phenylisoxazol-5(4H)-one). This equilibrium is a critical consideration in their synthesis, characterization, and biological activity, as the predominant tautomer can be influenced by the solvent and substitution patterns.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves a one-pot, three-component reaction. This approach offers advantages such as mild reaction conditions, simple work-up procedures, and the use of environmentally friendly solvents like water.
A representative synthetic scheme is the reaction between hydroxylamine hydrochloride, an aryl or heteroaryl aldehyde, and a β-keto ester, often catalyzed by an amine-functionalized solid support like cellulose. This method allows for the generation of a diverse library of derivatives with various substituents at the 3- and 4-positions of the isoxazol-5(4H)-one core.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have demonstrated a range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
3.1.1. Acetyl-CoA Carboxylase (ACC) Inhibition
A significant area of investigation for these compounds is their potent inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][2] Upregulation of de novo fatty acid synthesis is a hallmark of many cancers, making ACC a promising target for anticancer therapy.[3][4]
4-Phenoxy-phenyl isoxazole derivatives have been identified as potent ACC inhibitors.[1][2] For instance, compound 6g from a synthesized series showed an IC50 of 99.8 nM against human ACC1.[1] Inhibition of ACC leads to a decrease in intracellular malonyl-CoA levels, which in turn can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells.[1][2]
Table 1: In Vitro ACC1 Inhibitory Activity and Cytotoxicity of Selected 4-Phenoxy-phenyl Isoxazole Derivatives [1][3]
| Compound | R | ACC1 IC50 (nM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 6g | Cyclopropylmethoxy | 99.8 | 1.10 | 1.73 | 1.50 |
| 6l | Phenylacetamido | Not Reported | 0.22 | 0.26 | 0.21 |
| CP-640186 | (Reference) | 108.9 | Not Reported | Not Reported | Not Reported |
Data extracted from Wu, X. et al. (2021).[1][3]
3.1.2. Tubulin Polymerization Inhibition
Analogues incorporating a 4-phenyl-5-quinolinyl substituted isoxazole scaffold have been developed as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[5] These compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Compound C11 from a reported series exhibited remarkable cytotoxicity against esophageal squamous cell carcinoma (ESCC) cell lines with IC50 values below 20 nM.[5]
Table 2: In Vitro Cytotoxicity of Selected 4-Phenyl-5-quinolinyl Isoxazole Analogues against ESCC Cell Lines [5]
| Compound | Cell Line | IC50 (nM, 48h) |
| C11 | ESCC Cell Line 1 | < 20 |
| C11 | ESCC Cell Line 2 | < 20 |
Data extracted from a study on 4-phenyl-5-quinolinyl substituted isoxazole analogues.[5]
Other Biological Activities
The isoxazole scaffold is versatile, and its derivatives have been explored for a multitude of other biological activities, including:
-
Antineoplastic Activity: 3-(3-Phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone derivatives have shown antineoplastic activity against various leukemia and lymphoma cell lines, with IC50 values in the range of 16-30 µM.[6]
-
Antioxidant Activity: Certain isoxazole derivatives have demonstrated antioxidant properties in assays such as the DPPH radical scavenging assay.[2]
-
Tyrosinase Inhibition: The isoxazole core has been incorporated into molecules designed to inhibit tyrosinase, an enzyme involved in melanin production.[2]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways.
ACC Inhibition Pathway
The inhibition of ACC by 4-phenoxy-phenyl isoxazole derivatives initiates a cascade of events within cancer cells. By blocking the conversion of acetyl-CoA to malonyl-CoA, these compounds deplete the building blocks required for fatty acid synthesis, a process crucial for the rapid proliferation of cancer cells. This metabolic stress leads to the activation of cell cycle checkpoints and ultimately induces programmed cell death (apoptosis).
Caption: ACC Inhibition Pathway by 4-Phenoxy-phenyl Isoxazole Derivatives.
Tubulin Polymerization Inhibition Pathway
4-Phenyl-5-quinolinyl isoxazole analogues act as microtubule-destabilizing agents. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.
Caption: Tubulin Polymerization Inhibition by 4-Phenyl-5-quinolinyl Isoxazoles.
Experimental Protocols
General Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol is adapted from a method utilizing an amine-functionalized cellulose catalyst.
-
A mixture of a β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), an aldehyde derivative (1 mmol), and a catalytic amount of amine-functionalized cellulose (e.g., 14 mg) in water (10 mL) is prepared in a reaction vessel.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration.
-
The collected solid is washed with ethanol (3 x 10 mL) and air-dried to yield the final product.
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is a general guideline for a luminescence-based ACC activity assay.
-
Reagent Preparation:
-
Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in distilled water.
-
Prepare a deficient master mix (lacking Acetyl-CoA and Sodium Bicarbonate) for "No Substrate Control" wells.
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations. A diluent solution (e.g., 10% DMSO in water) should be used for controls.
-
Dilute the ACC1 enzyme to the working concentration (e.g., 11 ng/µl) with 1x ACC Assay Buffer.
-
-
Assay Procedure:
-
Add 15 µl of the master mix to "Positive Control" and "Test Inhibitor" wells of a 96-well plate.
-
Add 15 µl of the deficient master mix to "No Substrate Control" wells.
-
Add 2.5 µl of the test inhibitor dilutions to the respective wells.
-
Add 2.5 µl of the diluent solution to "Positive Control", "No Substrate Control", and "Blank" wells.
-
Add 7.5 µl of 1x ACC Assay Buffer to the "Blank" wells.
-
Initiate the reaction by adding 7.5 µl of the diluted ACC1 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 25 µl of a suitable ADP detection reagent (e.g., ADP-Glo™) to each well.
-
Incubate at room temperature for 45 minutes, protected from light.
-
Add 50 µl of a kinase detection reagent to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and IC50 values based on the luminescence readings.
-
In Vitro Tubulin Polymerization Assay
This protocol is based on light scattering to measure tubulin polymerization.
-
Reagent Preparation:
-
Reconstitute purified tubulin (e.g., from porcine brain) to a concentration of 2 mg/mL in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Prepare a solution of GTP (1 mM) and a polymerization enhancer (e.g., 10% glycerol).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 384-well black wall microplate, combine the tubulin solution, GTP, and glycerol.
-
Add the test compound dilutions to the respective wells.
-
Incubate the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance (light scattering) at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
The increase in absorbance over time corresponds to the rate of tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compounds (inhibition or enhancement) on tubulin polymerization.
-
Drug Discovery and Development Workflow
The discovery and development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, integrating computational design, chemical synthesis, and biological screening.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. | Semantic Scholar [semanticscholar.org]
The Multifaceted Biological Activities of Isoxazol-5-ol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazol-5-ol moiety, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of isoxazol-5-ol derivatives, with a focus on their interactions with key biological targets, quantification of their activities, and the experimental methodologies used for their evaluation.
GABAergic Activity: Modulating the Central Nervous System
A prominent and well-studied biological activity of isoxazol-5-ol derivatives is their modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Muscimol, a naturally occurring isoxazol-5-ol found in Amanita muscaria mushrooms, is a potent agonist of the GABAA receptor, the principal ligand-gated ion channel for GABA.[1][2] This interaction leads to a range of effects including sedative, anxiolytic, and anticonvulsant properties.[1][3]
GABAA Receptor Binding Affinity
The affinity of isoxazol-5-ol derivatives for the GABAA receptor is a critical determinant of their potency. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | GABAA Receptor Subtype | Ki (nM) | Reference |
| Muscimol | α1β2γ2 | 1.5 | Frolund, B. et al. (2002) |
| THIP (Gaboxadol) | α4β3δ | 13 | Mortensen, M. et al. (2010) |
| 4-PIOL | α1β2γ2S | - (Partial Agonist) | Ebert, B. et al. (1997) |
GABAA Receptor Signaling Pathway
The binding of an isoxazol-5-ol agonist, such as muscimol, to the GABAA receptor initiates a signaling cascade that results in neuronal inhibition. The receptor, a pentameric ligand-gated ion channel, undergoes a conformational change upon agonist binding, opening a central pore permeable to chloride ions (Cl-). The influx of Cl- hyperpolarizes the neuron, making it less likely to fire an action potential.
Anticancer Activity: Targeting Proliferation and Survival
Emerging research has highlighted the potential of isoxazole derivatives as anticancer agents.[4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and survival.
In Vitro Anticancer Activity of Isoxazole Derivatives
The cytotoxic effects of isoxazol-5-ol derivatives are commonly evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | Reddy, T. S. et al. (2020) |
| Isoxazole-bridged indole C-glycoside (Compound 34) | MDA-MB-231 (Breast) | 22.3 | Kumar, A. et al. (2019) |
| 5-(Thiophen-2-yl)isoxazole derivative | MCF-7 (Breast) | - (Potent activity reported) | Kumar, A. et al. (2020) |
| Isoxazolo[4,5-e][1][3]triazepine derivative (Compound 21) | LoVo (Colon) | <10 | Nawrot, J. et al. (2021) |
Putative Anticancer Signaling Pathways
The anticancer effects of isoxazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms for many isoxazol-5-ol compounds are still under investigation, plausible targets include key kinases and transcription factors.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[7][8] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
In Vitro Anti-inflammatory Activity of Isoxazole Derivatives
The anti-inflammatory potential of isoxazol-5-ol derivatives can be assessed through various in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes.
| Compound | Assay | IC50 (µM) | Reference |
| 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | COX-2 Inhibition | 0.95 | Perrone, M. G. et al. (2016) |
| Isoxazole Derivative (Compound 3) | 5-LOX Inhibition | 8.47 | Sadiq, A. et al. (2022) |
| Isoxazole Derivative (Compound C5) | 5-LOX Inhibition | 10.48 | Sadiq, A. et al. (2022) |
Experimental Protocols
Synthesis of 3-Substituted-Isoxazol-5-ols
A common and effective method for the synthesis of the isoxazol-5-ol core involves the cyclization of β-keto esters with hydroxylamine.[9][10]
Materials:
-
β-keto ester
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve the β-keto ester in ethanol.
-
Add a solution of hydroxylamine hydrochloride and sodium hydroxide in water to the β-keto ester solution.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted-isoxazol-5-ol.
GABAA Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of isoxazol-5-ol compounds to the GABAA receptor using a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
Test compounds (isoxazol-5-ol derivatives)
-
Non-specific binding control (e.g., unlabeled GABA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using appropriate software.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well plates
-
Test compounds (isoxazol-5-ol derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazol-5-ol derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.
This technical guide provides a foundational understanding of the diverse biological activities of isoxazol-5-ol compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising class of molecules.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Preliminary Biological Screening of 4-Phenylisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 4-phenylisoxazole derivatives, offering insights into their potential therapeutic applications. While direct biological screening data for 4-Phenylisoxazol-5-ol is not extensively available in the public domain, this document consolidates and presents findings from structurally similar isoxazole compounds, providing a valuable framework for initiating research on this specific molecule. The information herein is curated from various scientific publications and is intended to guide researchers in designing and executing experimental protocols for the evaluation of this compound and its analogues.
Introduction to 4-Phenylisoxazole Derivatives
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The presence of a phenyl group at the 4-position of the isoxazole ring can significantly influence the biological properties of the molecule. This guide focuses on the anticancer and anti-inflammatory potential of such derivatives, presenting key experimental findings and methodologies.
Anticancer Activity
Derivatives of 4-phenylisoxazole have demonstrated notable activity against various cancer cell lines. The primary mechanism often involves the inhibition of crucial cellular enzymes, leading to cell cycle arrest and apoptosis.
Inhibition of Acetyl-CoA Carboxylase (ACC)
Several 4-phenoxy-phenyl isoxazole derivatives have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid synthesis, which is often upregulated in tumor cells.[1][2]
| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 6g | hACC1 | 99.8 | - | - | [1][2] |
| 6l | - | - | A549 | 0.22 | [1] |
| HepG2 | 0.26 | [1] | |||
| MDA-MB-231 | 0.21 | [1] | |||
| CP-640186 (Reference) | hACC1 | 108.9 | - | - | [2] |
Note: The compound IDs are as referenced in the source literature.
-
Enzyme and Substrate Preparation: Recombinant human ACC1 (hACC1) is used. The reaction mixture includes ATP, acetyl-CoA, and sodium bicarbonate in a suitable buffer.
-
Compound Incubation: The test compounds (e.g., 4-phenylisoxazole derivatives) are pre-incubated with the enzyme at varying concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by adding the substrates and incubated at 37°C. The reaction is terminated by the addition of an acid.
-
Detection: The amount of malonyl-CoA produced is quantified using a colorimetric or fluorometric method.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
The inhibition of ACC by 4-phenoxy-phenyl isoxazole derivatives leads to a decrease in malonyl-CoA levels, which in turn affects fatty acid synthesis. This metabolic stress can induce cell cycle arrest at the G0/G1 phase and subsequently trigger apoptosis in cancer cells.[1]
ACC Inhibition Pathway
Cytotoxicity against Various Cancer Cell Lines
The cytotoxic effects of 4-phenoxy-phenyl isoxazoles have been evaluated against a panel of human cancer cell lines using the MTT assay.[2]
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cytotoxicity Screening Workflow
Anti-inflammatory Activity
Certain 4,5-diphenyl-4-isoxazoline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of Cyclooxygenase (COX)
Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 13j | 258 | 0.004 | 64500 | [3] |
| 13k | >100 | 0.0316 | >3164 | [3] |
Note: The compound IDs are as referenced in the source literature.
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product in the presence of arachidonic acid.
-
Procedure: The enzyme is incubated with the test compound and the substrate. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The rate of color development is monitored spectrophotometrically.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The preliminary biological screening of 4-phenylisoxazole derivatives reveals their significant potential as anticancer and anti-inflammatory agents. The data presented in this guide, derived from structurally related compounds, provides a strong rationale for the investigation of this compound. Future research should focus on the synthesis and comprehensive biological evaluation of this compound, including in vitro and in vivo studies to validate its therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising scaffold.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. Researchers should refer to the original publications for complete experimental details and data interpretation.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Phenylisoxazol-5-ol: A Hypothesized Mechanism of Action as an Acetyl-CoA Carboxylase Inhibitor for Cancer Therapy
Affiliation: Google Research
Abstract
This technical guide delineates a hypothesized mechanism of action for 4-Phenylisoxazol-5-ol as a novel anti-cancer agent. Based on extensive research into structurally similar compounds, specifically 4-phenoxy-phenyl isoxazole derivatives, we postulate that this compound functions as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a pivotal enzyme in the de novo fatty acid synthesis pathway, which is frequently upregulated in malignant cells to support rapid proliferation and membrane biogenesis. Inhibition of ACC by this compound is proposed to deplete intracellular malonyl-CoA levels, leading to subsequent cell cycle arrest and induction of apoptosis. This document provides a comprehensive overview of the hypothesized signaling cascade, supporting quantitative data from analogous compounds, detailed experimental protocols for validation, and visual representations of the proposed molecular interactions and experimental workflows.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their accelerated growth and proliferation. One of the key metabolic alterations is the increased reliance on de novo fatty acid synthesis, irrespective of the availability of extracellular lipids. Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in this pathway, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Two isoforms exist, ACC1 in the cytoplasm, which is central to fatty acid synthesis, and ACC2 on the mitochondrial outer membrane, which regulates fatty acid oxidation. In many cancers, including breast, lung, and liver cancers, ACC1 is overexpressed, making it an attractive therapeutic target.
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities. While direct studies on this compound are limited, extensive research on 4-phenoxy-phenyl isoxazole derivatives has revealed potent inhibitory activity against ACC.[1][2][3] These findings form the basis of our hypothesis that this compound shares this mechanism of action. This guide will explore this hypothesis in detail, presenting the underlying data and methodologies for its investigation.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as an inhibitor of ACC1. By binding to the carboxyltransferase (CT) domain of ACC1, it prevents the conversion of acetyl-CoA to malonyl-CoA. The subsequent reduction in malonyl-CoA levels has two major downstream consequences for cancer cells:
-
Inhibition of Fatty Acid Synthesis: The depletion of this essential building block for fatty acids disrupts the synthesis of new lipids required for cell membrane formation, a critical process for rapidly dividing cells.
-
Induction of Cell Cycle Arrest and Apoptosis: The metabolic stress induced by the inhibition of fatty acid synthesis triggers cellular signaling pathways that lead to a halt in the cell cycle, primarily at the G0/G1 phase, and subsequently activate the apoptotic cascade.[1][2][3][4]
The proposed signaling pathway is illustrated in the diagram below.
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data from Analogous Compounds
The following tables summarize the quantitative data obtained from studies on 4-phenoxy-phenyl isoxazole derivatives, which serve as the foundation for our hypothesis.
Table 1: In Vitro ACC1 Inhibitory Activity of 4-Phenoxy-Phenyl Isoxazole Analogs
| Compound Reference | hACC1 IC50 (nM) |
| 6a | > 5000 |
| 6g | 99.8 |
| CP-640186 (Control) | 120 |
Data sourced from studies on 4-phenoxy-phenyl isoxazoles, which are structurally related to this compound.[1]
Table 2: In Vitro Cytotoxicity of 4-Phenoxy-Phenyl Isoxazole Analogs
| Compound Reference | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 6l | 0.22 | 0.26 | 0.21 |
| Doxorubicin (Control) | 0.35 | 0.41 | 0.31 |
Data sourced from studies on 4-phenoxy-phenyl isoxazoles, which are structurally related to this compound.[2][3]
Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanism of action of this compound, a series of experiments are proposed.
In Vitro ACC1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on human ACC1 enzymatic activity.
Methodology:
-
Recombinant human ACC1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of acetyl-CoA, ATP, and bicarbonate.
-
The rate of conversion of acetyl-CoA to malonyl-CoA is measured, typically using a coupled spectrophotometric assay or by quantifying malonyl-CoA via HPLC.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines with high ACC1 expression (e.g., A549, HepG2, MDA-MB-231).
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 values are calculated from the dose-response curves.
Intracellular Malonyl-CoA Quantification
Objective: To confirm that this compound treatment leads to a decrease in intracellular malonyl-CoA levels.
Methodology:
-
Cancer cells are treated with this compound at concentrations around its IC50 value for a specified time.
-
Cells are harvested, and metabolites are extracted.
-
The level of malonyl-CoA in the cell lysates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
The results are compared to untreated control cells.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cells are treated with this compound for 24-48 hours.
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To investigate whether this compound induces apoptosis in cancer cells.
Methodology:
-
Cells are treated with this compound for a predetermined duration.
-
Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram illustrates the proposed experimental workflow for validating the mechanism of action.
Caption: Proposed experimental workflow for MoA validation.
Conclusion
The hypothesis that this compound acts as an inhibitor of Acetyl-CoA Carboxylase presents a compelling avenue for the development of novel anti-cancer therapeutics. The substantial body of evidence from structurally related 4-phenoxy-phenyl isoxazoles provides a strong rationale for this proposed mechanism. The downstream effects of ACC inhibition, namely the disruption of fatty acid synthesis, cell cycle arrest, and induction of apoptosis, are all well-established anti-proliferative mechanisms. The experimental protocols detailed in this guide provide a clear roadmap for the validation of this hypothesis. Further investigation into the specific interactions of this compound with the ACC1 enzyme and its broader cellular effects will be crucial in advancing this compound as a potential clinical candidate.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety and Toxicity Profile of 4-Phenylisoxazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted safety and toxicity profile of 4-Phenylisoxazol-5-ol based on available data for structurally related compounds and the isoxazole class of molecules. No direct experimental safety and toxicity data for this compound has been identified in the public domain. The information herein is intended for research and informational purposes only and should not be considered a substitute for rigorous, compound-specific experimental testing and evaluation.
Executive Summary
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its likely behavior in biological systems.
| Property | Predicted Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Sparingly soluble (predicted) | |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 (estimated) | |
| pKa | Not available |
Hazard Identification and Classification (Predicted)
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for structurally similar compounds, such as 3-phenylisoxazol-5-ol and 5-phenylisoxazol-3-ol, a predicted hazard classification for this compound is provided in Table 2.[3][4][5]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Toxicological Profile (Predicted)
This section details the predicted toxicological profile of this compound, drawing inferences from the broader class of isoxazole derivatives and related heterocyclic compounds.
Acute Toxicity
The primary route of acute toxicity is expected to be oral ingestion. Based on analogs, this compound is predicted to be harmful if swallowed, falling into GHS Category 4 for acute oral toxicity.[3][4] Dermal and inhalation toxicity data are not available but should be investigated.
Cytotoxicity
In vitro cytotoxicity is a common characteristic of biologically active small molecules. It is anticipated that this compound would exhibit cytotoxic effects in various cell lines, with the potency being cell-line and concentration-dependent. The MTT assay is a standard method to evaluate this endpoint.
Genotoxicity and Mutagenicity
The genotoxic potential of this compound is unknown. The Ames test (bacterial reverse mutation assay) is a critical initial screen for mutagenicity.[6][7][8][9][10] Further evaluation for clastogenicity (chromosome damage) using an in vitro or in vivo micronucleus assay would be necessary to fully characterize its genotoxic profile.[11][12][13][14][15]
Carcinogenicity
There is no data on the carcinogenic potential of this compound. Long-term animal bioassays would be required to assess this endpoint.
Reproductive and Developmental Toxicity
The effects of this compound on reproduction and development have not been studied.
Pharmacokinetics and Metabolism (Predicted)
The pharmacokinetic properties of isoxazole derivatives can be variable.[16][17][18] The metabolic fate of the isoxazole ring often involves enzymatic ring opening.[19][20][21][22] For this compound, it is plausible that metabolism could proceed via hydroxylation of the phenyl ring, followed by conjugation, or through cleavage of the isoxazole ring.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-phenylisoxazol-5-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3(2H)-Isoxazolone, 5-phenyl- | C9H7NO2 | CID 70318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nib.si [nib.si]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. enamine.net [enamine.net]
- 9. gentronix.co.uk [gentronix.co.uk]
- 10. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 11. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. gentronix.co.uk [gentronix.co.uk]
- 15. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 17. doaj.org [doaj.org]
- 18. researchgate.net [researchgate.net]
- 19. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Physicochemical Characterization of 4-Phenylisoxazol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Phenylisoxazol-5-ol. Due to its tautomeric nature, this compound predominantly exists as 4-Phenylisoxazol-5(4H)-one . This document will focus on the characterization of this more stable tautomer, presenting available data, outlining experimental protocols for its synthesis and analysis, and visualizing key workflows relevant to its study.
Core Physicochemical Properties
The direct experimental data for 4-Phenylisoxazol-5(4H)-one is limited in publicly available literature. The following table summarizes the known information for the parent compound and its derivatives, alongside predicted values for the core molecule.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇NO₂ | Calculated |
| Molecular Weight | 161.16 g/mol | Calculated |
| Melting Point | Not available. (For 3-phenyl-5-isoxazolone: 155-158 °C) | Analog data |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (acidic) | ~ 6-8 (Predicted) | Computational Prediction |
| logP | ~ 1.5-2.5 (Predicted) | Computational Prediction |
Note: Predicted values are estimations based on computational models and should be confirmed by experimental data. The melting point of the constitutional isomer 3-phenyl-5-isoxazolone is provided for reference.
Synthesis and Characterization
The synthesis of 4-substituted-isoxazol-5(4H)-ones is well-documented and typically proceeds via a one-pot, three-component reaction.
Experimental Protocol: Synthesis of 4-Phenylisoxazol-5(4H)-one
This protocol is a representative method based on the synthesis of related isoxazol-5(4H)-one derivatives.
Materials:
-
Ethyl 2-phenylacetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium acetate, sodium hydroxide)
-
A suitable solvent (e.g., ethanol, water)
Procedure:
-
Dissolve ethyl 2-phenylacetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in the chosen solvent.
-
Add the base (1.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Phenylisoxazol-5(4H)-one.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show signals for the phenyl protons and the methylene protons on the isoxazole ring. For substituted analogs like (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, aromatic protons appear in the range of δ 7.0-8.0 ppm, and the methoxy protons around δ 3.9 ppm.[1]
-
¹³C NMR: Acquire the spectrum in the same solvent. The carbonyl carbon (C=O) is expected to appear significantly downfield. For related structures, signals for the isoxazole ring carbons are observed in the range of δ 160-170 ppm (C=O and C=N).[2]
2. Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) around 1700-1750 cm⁻¹.
-
Bands corresponding to C=N stretching of the isoxazole ring are also expected around 1614-1625 cm⁻¹.[3]
-
Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
3. Mass Spectrometry (MS):
-
Analyze the sample using a suitable ionization technique (e.g., ESI, EI).
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (161.16 g/mol ).
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
The UV-Vis spectrum of related phenylisoxazoles shows absorption maxima in the UV region, typically between 250 and 310 nm, arising from π-π* transitions of the conjugated system.[4]
Visualized Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 4-Phenylisoxazol-5(4H)-one.
General Biological Screening Cascade
As isoxazole derivatives are known for their diverse biological activities, a synthesized compound like 4-Phenylisoxazol-5(4H)-one would typically undergo a screening cascade to identify potential therapeutic applications.
Conclusion
This technical guide consolidates the available information on the physicochemical properties of this compound, with a necessary focus on its stable tautomer, 4-Phenylisoxazol-5(4H)-one. While direct experimental data for the unsubstituted core molecule is sparse, a clear pathway for its synthesis and characterization can be established based on the extensive literature on its derivatives. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological potential of this isoxazole derivative. Further experimental investigation is crucial to fully elucidate its physicochemical profile and explore its potential applications.
References
Methodological & Application
Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors
Topic: Evaluation of 4-Phenylisoxazol-5-ol Analogues as Kinase and Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of isoxazole have been explored as inhibitors of various enzymes, including kinases and other critical proteins involved in disease pathogenesis. While specific experimental data for this compound as a kinase inhibitor is not extensively documented in current literature, this document provides a comprehensive overview of the experimental setup used to characterize a closely related class of compounds: 4-phenoxy-phenyl isoxazoles, which have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical enzyme in fatty acid biosynthesis, a pathway often upregulated in cancer cells, making it a valuable target for therapeutic intervention.[2]
These application notes and protocols are presented as a detailed guide for researchers interested in evaluating isoxazole-based compounds as enzyme inhibitors, using a specific 4-phenoxy-phenyl isoxazole derivative, compound 6l , as a representative example. The methodologies described herein are broadly applicable to the study of kinase inhibitors.
Data Presentation
The inhibitory activity of the representative 4-phenoxy-phenyl isoxazole compound 6l has been quantified against both its enzymatic target and a panel of cancer cell lines. The data is summarized in the table below.
| Compound | Target/Cell Line | IC50 Value | Reference |
| 6l | A549 (Human Lung Carcinoma) | 0.22 µM | [2][3] |
| 6l | HepG2 (Human Liver Carcinoma) | 0.26 µM | [2][3] |
| 6l | MDA-MB-231 (Human Breast Adenocarcinoma) | 0.21 µM | [2][3] |
Table 1: Summary of IC50 values for the representative 4-phenoxy-phenyl isoxazole derivative 6l.
Another related compound, 6g , demonstrated potent ACC inhibitory activity with an IC50 of 99.8 nM.[2][3] These compounds were found to decrease malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in MDA-MB-231 cells.[1][2][3]
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes the determination of the in vitro inhibitory activity of a test compound against the ACC enzyme.
Materials:
-
Recombinant human ACC1 enzyme
-
Test compound (e.g., 4-phenoxy-phenyl isoxazole derivative)
-
Kinase buffer (composition can be adapted from generic kinase assay protocols, typically containing Tris-HCl, MgCl2, and DTT)[4]
-
ATP, [¹⁴C]acetyl-CoA, and malonyl-CoA
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant ACC1 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding ATP and [¹⁴C]acetyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Quantify the amount of [¹⁴C]malonyl-CoA produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
In vitro ACC Inhibition Assay Workflow
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of a test compound on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 hours).[5]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis
This protocol is used to determine the effect of a test compound on cell cycle progression.[1]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This protocol quantifies the induction of apoptosis by a test compound.[3]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway Context
The following diagram illustrates the role of Acetyl-CoA Carboxylase (ACC) in the de novo fatty acid synthesis pathway and its importance for cancer cell proliferation.
Role of ACC in Cancer Cell Metabolism
General Workflow for Inhibitor Evaluation
The diagram below outlines the typical workflow for the discovery and preclinical evaluation of a novel enzyme inhibitor.
Workflow for Enzyme Inhibitor Evaluation
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro kinase assay [protocols.io]
- 5. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Isoxazole Derivatives in Cancer Cell Line Studies
Disclaimer: While the user requested information on 4-Phenylisoxazol-5-ol, a thorough review of the scientific literature did not yield specific studies on this particular compound. The following application notes and protocols are based on the broader class of isoxazole derivatives, which have demonstrated significant potential in cancer research. The provided data and methodologies are representative of studies on various isoxazole analogs and should be adapted and validated for any specific, novel compound.
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms of action, such as the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular processes like tubulin polymerization.[1][2][3][4] This document provides a comprehensive overview of the application of isoxazole derivatives in cancer cell line studies, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action of Isoxazole Derivatives
Isoxazole derivatives have been reported to target multiple pathways in cancer cells:
-
Induction of Apoptosis: A primary mechanism by which many isoxazole derivatives exhibit anticancer activity is the induction of programmed cell death, or apoptosis.[2][5][6] This is often mediated through the activation of caspases, modulation of the Bcl-2 family of proteins, and cell cycle arrest.[7][8]
-
Enzyme Inhibition: Certain isoxazole-containing compounds act as inhibitors of crucial enzymes that are often dysregulated in cancer. These include:
-
Heat Shock Protein 90 (HSP90): Inhibition of HSP90 leads to the degradation of numerous oncogenic client proteins, making it an attractive target for cancer therapy.[5][9]
-
Protein Kinases: Derivatives have been developed to target various protein kinases, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation and angiogenesis.[8]
-
Other Enzymes: Isoxazoles have also been found to inhibit other enzymes like aromatase, topoisomerase, and histone deacetylases (HDACs).[1][2]
-
-
Tubulin Polymerization Inhibition: Some isoxazole analogs can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent cell death.[2][3][4] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.
Data Presentation
Quantitative data from in vitro studies of isoxazole derivatives should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Representative Isoxazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound A | MCF-7 | Breast Adenocarcinoma | 15.48 | [10] |
| HeLa | Cervical Carcinoma | 39.80 | [10] | |
| Hep3B | Hepatocellular Carcinoma | >100 | [10] | |
| Compound B | HCT116 | Colorectal Carcinoma | 9.56 ± 0.91 | [11] |
| Compound C | PC3 | Prostate Cancer | 12.5 | [12] |
| Compound D | A549 | Lung Carcinoma | 1.35 - 2.07 | [13] |
| Calu-1 | Lung Carcinoma | 7.27 - 11.07 | [13] | |
| Compound E | K562 | Chronic Myelogenous Leukemia | 0.018 ± 0.00069 | [5] |
| U251-MG | Glioblastoma | >300 | [5] | |
| T98G | Glioblastoma | >300 | [5] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation where available.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of isoxazole derivatives in cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an isoxazole derivative on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Isoxazole derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole derivative in complete growth medium from the stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with an isoxazole derivative.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Isoxazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the isoxazole derivative at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of an isoxazole derivative on the expression levels of key proteins in a specific signaling pathway (e.g., apoptosis pathway).
Materials:
-
Cancer cell lines
-
Isoxazole derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the isoxazole derivative as described previously.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways, highlighting potential points of intervention for isoxazole derivatives.
Experimental Workflow Diagram
Caption: A general experimental workflow for the in vitro evaluation of isoxazole derivatives as anticancer agents.
Logical Relationship Diagram
Caption: A diagram illustrating the structure-activity relationship (SAR) concept for isoxazole derivatives in cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Phenylisoxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylisoxazol-5-ol is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary methods are presented for the quantification of this compound: a robust and widely accessible HPLC-UV method and a highly sensitive and selective LC-MS/MS method.
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV Method
a. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (analytical grade).
-
This compound reference standard.
b. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
c. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (Note: This is a common wavelength for aromatic compounds; the optimal wavelength should be determined by UV spectral analysis of this compound).
-
Run Time: Approximately 10 minutes.
d. Sample Preparation (from a hypothetical plasma sample)
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
Quantitative Data Summary: HPLC-UV Method (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol: LC-MS/MS Method
a. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile and methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal standard (IS) of a structurally similar compound.
b. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
c. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
This compound: Precursor ion (Q1) m/z 162.05 -> Product ion (Q3) m/z 105.04 (loss of C2H2NO) and m/z 77.04 (phenyl group).
-
(Note: The exact mass of this compound (C9H7NO2) is 161.0477. The precursor ion in positive mode would be [M+H]+ at m/z 162.05. The proposed product ions are based on common fragmentation patterns of phenyl-containing and heterocyclic compounds.)
-
-
MS Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.
d. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with an equal volume of water.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary: LC-MS/MS Method (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 5% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers high sensitivity and selectivity for challenging biological matrices. The provided protocols and hypothetical performance data serve as a strong foundation for method development and validation in a research or drug development setting. It is recommended to perform a full method validation according to ICH guidelines before applying these methods to sample analysis.
Application Notes and Protocols: 4-Phenylisoxazole Derivatives as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-phenylisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory properties. This document provides detailed application notes on the utility of the 4-phenylisoxazole scaffold, with a specific focus on its application in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for oncology. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.
I. Application Notes
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a key structural motif in many biologically active compounds. When substituted with a phenyl group, the resulting 4-phenylisoxazole scaffold offers a versatile platform for drug design due to its favorable physicochemical properties and synthetic tractability.
One of the most promising applications of this scaffold is in the development of inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation.[1][2] Inhibition of ACC, therefore, presents a promising strategy for cancer therapy.
A series of 4-phenoxy-phenyl isoxazole derivatives have been synthesized and evaluated as potent ACC inhibitors.[1][2] These compounds have shown significant inhibitory activity against the human ACC1 isoform (hACC1) and have demonstrated cytotoxicity against various cancer cell lines. The general structure of these compounds features a central 4-phenylisoxazole core, a phenoxy-phenyl group, and various substituents that can be modified to optimize potency and selectivity.
The mechanism of action of these compounds involves the inhibition of ACC, leading to a decrease in intracellular malonyl-CoA levels.[1][2] This, in turn, can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells.[1][2] The versatility of the 4-phenylisoxazole scaffold allows for the exploration of structure-activity relationships (SAR), leading to the identification of lead compounds with optimized pharmacological profiles.
II. Quantitative Data
The following tables summarize the in vitro biological activities of representative 4-phenoxy-phenyl isoxazole derivatives as ACC inhibitors and their cytotoxic effects on human cancer cell lines.
Table 1: In Vitro hACC1 Inhibitory Activity of 4-Phenoxy-phenyl Isoxazole Derivatives [1]
| Compound | R1 Substituent | Inhibition Rate (%) at 5 µM | Inhibition Rate (%) at 0.1 µM | IC50 (nM) |
| 6a | H | 57 | Not Tested | >5000 |
| 6e | propoxy | 78.95 | 31.12 | Not Determined |
| 6g | cyclopropylmethoxy | 95.26 | 51.37 | 99.8 |
| 6k | Not Specified | >60 | Not Tested | Not Determined |
| 6l | Not Specified | >60 | Not Tested | Not Determined |
| 6p | Not Specified | >60 | Not Tested | Not Determined |
| 6q | benzylurea | 73.68 | 28.27 | Not Determined |
| CP-640186 (Reference) | - | Not Tested | Not Tested | 108.9 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected 4-Phenoxy-phenyl Isoxazole Derivatives [1][2]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | MDA-MB-231 (Breast Cancer) |
| 6g | 1.10 | 1.73 | 1.50 |
| 6l | 0.22 | 0.26 | 0.21 |
| Doxorubicin (Reference) | Not Specified | Not Specified | Not Specified |
III. Experimental Protocols
A. Synthesis of 4-Phenoxy-phenyl Isoxazole Derivatives
This protocol describes a general synthetic route for the preparation of 4-phenoxy-phenyl isoxazole derivatives, adapted from the literature.[2]
1. Synthesis of Intermediate 2:
-
To a solution of 4-fluorobenzaldehyde in DMF, add phenol or 4-(benzyloxy)phenol and K2CO3.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling, pour the mixture into water and extract with an organic solvent.
-
Purify the crude product by chromatography to obtain intermediate 2.
2. Synthesis of Aldoxime 3:
-
To a solution of intermediate 2 in a 3:1 mixture of EtOH/H2O, add hydroxylamine hydrochloride and NaOH at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture and extract the product.
-
Purify to obtain aldoxime 3.
3. Synthesis of Chloroaldoxime 4:
-
To a solution of aldoxime 3 in DMF, add N-chlorosuccinimide (NCS) at room temperature.
-
Stir for 2 hours.
-
Extract the product and purify to yield chloroaldoxime 4.
4. Synthesis of Isoxazole Intermediate 5:
-
Perform a [3+2] dipolar cycloaddition of chloroaldoxime 4 with 2-(but-3-yn-2-yl)isoindoline-1,3-dione in the presence of K2CO3 in toluene at reflux for 12 hours.
-
Purify the product to obtain the key isoxazole intermediate 5.
5. Synthesis of Final Compounds (e.g., 6a-6q):
-
The final compounds can be synthesized from intermediate 5 through various reactions, such as deprotection followed by acylation, or by direct alkylation. For example, to synthesize amide derivatives, the phthalimide protecting group is removed with hydrazine hydrate, followed by reaction with the appropriate acyl chloride or isocyanate.[2]
Caption: Synthetic workflow for 4-phenoxy-phenyl isoxazole derivatives.
B. In Vitro hACC1 Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of the synthesized compounds against the human ACC1 enzyme.
1. Materials:
-
Human ACC1 enzyme
-
ATP, Acetyl-CoA, Sodium Bicarbonate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and DTT)
-
Test compounds dissolved in DMSO
-
Malachite green-based phosphate detection kit or radioactive assay components
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, Acetyl-CoA, and sodium bicarbonate.
-
Add the test compound at various concentrations (typically from a DMSO stock solution).
-
Initiate the enzymatic reaction by adding the hACC1 enzyme.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Measure the product formation. This can be done by quantifying the amount of ADP produced using a malachite green assay or by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
References
Application Notes and Protocols: Derivatization of 4-Phenylisoxazol-5-ol for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies for the derivatization of the 4-Phenylisoxazol-5-ol scaffold, a privileged structure in medicinal chemistry, to enhance its biological potency. The following sections detail synthetic protocols, biological evaluation methods, and structure-activity relationship (SAR) data for novel analogs targeting various cellular pathways.
Introduction
The isoxazole ring is a key heterocyclic motif found in numerous biologically active compounds. The this compound core, in particular, serves as a versatile template for the design of novel therapeutic agents. Derivatization of this scaffold allows for the fine-tuning of physicochemical properties and target-specific interactions, leading to improved potency and selectivity. This document outlines methodologies for creating and evaluating derivatives of this compound with the aim of enhancing their efficacy as inhibitors of enzymes such as Acetyl-CoA Carboxylase (ACC) and tubulin polymerization.
Derivatization Strategies and Workflow
A general workflow for the derivatization of the this compound core and subsequent evaluation of its analogs is depicted below. This process typically involves the synthesis of a library of compounds with diverse substitutions, followed by a cascade of in vitro and cellular assays to identify lead candidates.
Application Notes and Protocols for In Vivo Evaluation of 4-Phenylisoxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylisoxazol-5-ol is a novel chemical entity with a structure that suggests potential biological activity. Due to the limited availability of data on this specific compound, a systematic in vivo evaluation is required to determine its pharmacokinetic profile, safety, and potential therapeutic efficacy. These application notes provide a comprehensive framework for the initial in vivo screening of this compound for its potential anti-inflammatory, analgesic, and anticancer properties. The following protocols are designed to be adapted based on emerging data and specific research questions.
Section 1: Preliminary Safety and Pharmacological Assessment
Before proceeding to efficacy studies, it is crucial to establish a basic safety and pharmacological profile for this compound.
Acute Toxicity Study (LD50 Estimation)
Objective: To determine the median lethal dose (LD50) of this compound and to identify signs of acute toxicity. The Up-and-Down Procedure (UDP) is recommended to minimize animal use.
Protocol:
-
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old), nulliparous and non-pregnant.
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or DMSO followed by dilution in saline). The final concentration of DMSO should not exceed 5%.
-
Procedure (Up-and-Down Method):
-
Administer a starting dose of the compound to a single animal via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A common starting dose is 175 mg/kg.
-
Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours.
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
The experiment continues until four animals have been treated after the first reversal of the outcome (e.g., survival followed by death, or vice versa).
-
-
Data Collection: Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note the time of onset, intensity, and duration of these signs.
-
LD50 Calculation: The LD50 value is calculated using specialized software for the UDP.
General Pharmacological Screening (Irwin Test)
Objective: To observe the general behavioral and physiological effects of this compound in mice to identify potential central nervous system (CNS) or autonomic nervous system (ANS) activities.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound at three different dose levels (e.g., 1/10th, 1/5th, and 1/2 of the estimated non-lethal dose from the acute toxicity study).
-
-
Procedure:
-
Administer the compound or vehicle.
-
Observe each animal systematically at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after administration.
-
Score a range of parameters covering behavioral, neurological, and autonomic functions.
-
-
Data Presentation:
| Parameter | Observation Time (minutes) |
| Behavioral | |
| Alertness | |
| Spontaneous Activity | |
| Reactivity | |
| Touch Response | |
| Pain Response | |
| Neurological | |
| Body Position | |
| Locomotion | |
| Gait | |
| Muscle Tone | |
| Reflexes (Righting, Corneal) | |
| Autonomic | |
| Pupil Size | |
| Salivation | |
| Piloerection | |
| Respiration Rate |
Section 2: Application Note: Anti-inflammatory Activity
Objective: To evaluate the potential of this compound to inhibit acute inflammation using the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is a widely used and reproducible method for screening anti-inflammatory drugs.[1]
-
Animal Model: Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
-
Groups (n=6 per group):
-
Group 1: Normal Control (no treatment).
-
Group 2: Vehicle Control (vehicle + carrageenan).
-
Group 3: Positive Control (Indomethacin 10 mg/kg + carrageenan).
-
Group 4-6: Test Compound (this compound at low, medium, and high doses + carrageenan).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Endpoint Analysis:
-
At the end of the experiment (4 hours), collect blood via cardiac puncture for cytokine analysis.
-
Euthanize the animals and harvest the inflamed paw tissue for histological analysis.
-
Data Presentation
Table 2.1: Effect of this compound on Carrageenan-Induced Paw Edema
| Group | Treatment | Paw Volume (mL) at Time (hours) | % Inhibition of Edema at 4h |
| 0 | 1 | ||
| 1 | Normal Control | ||
| 2 | Vehicle Control | ||
| 3 | Positive Control | ||
| 4 | Test (Low Dose) | ||
| 5 | Test (Med Dose) | ||
| 6 | Test (High Dose) |
Table 2.2: Serum Cytokine Levels
| Group | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 1 | Normal Control | ||
| 2 | Vehicle Control | ||
| 3 | Positive Control | ||
| 4 | Test (Low Dose) | ||
| 5 | Test (Med Dose) | ||
| 6 | Test (High Dose) |
Visualization: Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Section 3: Application Note: Analgesic Activity
Objective: To assess the potential analgesic effects of this compound using models of acute thermal pain and inflammatory pain.
Experimental Protocol: Hot Plate and Formalin Tests
-
Hot Plate Test (Central Analgesia):
-
Animal Model: Swiss albino mice (20-25 g).
-
Apparatus: A hot plate maintained at a constant temperature (55 ± 0.5 °C).
-
Procedure:
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it shows signs of nociception (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer vehicle, positive control (e.g., Morphine, 5 mg/kg), or test compound.
-
Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.
-
-
-
Formalin Test (Inflammatory Pain): [2]
-
Animal Model: Swiss albino mice (20-25 g).
-
Procedure:
-
Administer vehicle, positive control (e.g., Indomethacin, 10 mg/kg), or test compound 30-60 minutes before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking or biting the injected paw during the first phase (0-5 minutes, neurogenic pain) and the second phase (15-30 minutes, inflammatory pain).
-
-
Data Presentation
Table 3.1: Hot Plate Test Results
| Group | Treatment | Reaction Time (seconds) at Time (minutes) |
| Baseline | ||
| 1 | Vehicle Control | |
| 2 | Positive Control | |
| 3 | Test (Low Dose) | |
| 4 | Test (Med Dose) | |
| 5 | Test (High Dose) |
Table 3.2: Formalin Test Results
| Group | Treatment | Licking Time (seconds) - Phase 1 (0-5 min) | Licking Time (seconds) - Phase 2 (15-30 min) |
| 1 | Vehicle Control | ||
| 2 | Positive Control | ||
| 3 | Test (Low Dose) | ||
| 4 | Test (Med Dose) | ||
| 5 | Test (High Dose) |
Visualization: Analgesic Testing Workflow
Caption: Experimental workflow for in vivo analgesic screening.
Section 4: Application Note: Anticancer Activity
Objective: To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft model.[3][4]
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Immunodeficient mice (e.g., Nude or NOD/SCID), 6-8 weeks old.[5]
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer).
-
Procedure:
-
Inject 5 x 10^6 MCF-7 cells suspended in Matrigel subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle Control.
-
Group 2: Positive Control (e.g., Doxorubicin).
-
Group 3-5: Test Compound (this compound at low, medium, and high doses).
-
-
Administer treatments as per the defined schedule (e.g., daily oral gavage for 21 days).
-
Measure tumor dimensions with a caliper twice a week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, or when tumors reach the maximum allowed size, euthanize the animals.
-
Excise the tumors, weigh them, and process them for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Data Presentation
Table 4.1: Tumor Growth Inhibition in Xenograft Model
| Group | Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition (TGI) |
| 1 | Vehicle Control | ||||
| 2 | Positive Control | ||||
| 3 | Test (Low Dose) | ||||
| 4 | Test (Med Dose) | ||||
| 5 | Test (High Dose) |
Visualization: Preclinical Anticancer Screening
Caption: Logical workflow for preclinical anticancer drug evaluation.
Section 5: Standard Operating Procedures (SOPs)
SOP: Oral Gavage in Mice
-
Purpose: To administer a precise volume of a substance directly into the stomach.[6][7]
-
Materials: Appropriate size gavage needle (e.g., 20-gauge, 1.5 inches for adult mice), syringe.[8]
-
Procedure:
-
Weigh the animal and calculate the required dose volume. The maximum recommended volume is 10 mL/kg.[6]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[8]
-
Restrain the mouse by scruffing the neck to immobilize the head. The head should be slightly extended back to create a straight line to the esophagus.
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the upper palate.
-
The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition.
-
Slowly administer the substance.
-
Gently remove the needle along the same path.
-
Monitor the animal for any signs of distress for at least 10 minutes.[8]
-
SOP: Intraperitoneal (IP) Injection in Mice
-
Purpose: To administer a substance into the peritoneal cavity.[9][10]
-
Materials: 25-27 gauge needle, 1 mL syringe.[11]
-
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][12]
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate to ensure no blood vessel or organ has been punctured.
-
Inject the substance slowly.
-
Withdraw the needle and return the animal to its cage.
-
SOP: Blood Collection (Saphenous Vein)
-
Purpose: To collect a small volume of blood for analysis.[13][14]
-
Materials: 25-gauge needle, micro-collection tube.
-
Procedure:
-
Restrain the mouse in a suitable restraining tube.
-
Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.
-
Apply gentle pressure to the leg above the knee to dilate the vein.
-
Puncture the vein with the needle and collect the dropping blood into a collection tube.
-
After collection, apply gentle pressure with sterile gauze to the puncture site until bleeding stops.
-
SOP: Tissue Harvesting and Processing for Histology
-
Purpose: To preserve tissue architecture for microscopic examination.[15][16]
-
Procedure:
-
Fixation: Immediately after euthanasia and dissection, place the tissue in 10% neutral buffered formalin at a volume 15-20 times that of the tissue. Fix for 24-48 hours.[17]
-
Dehydration: Transfer the fixed tissue through a series of graded alcohol solutions (e.g., 70%, 95%, 100%) to remove water.
-
Clearing: Transfer the dehydrated tissue through a clearing agent like xylene to remove the alcohol.
-
Infiltration: Place the cleared tissue in molten paraffin wax until it is fully infiltrated.
-
Embedding: Embed the infiltrated tissue in a paraffin block.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin block using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) or other specific stains as required.
-
SOP: Cytokine Measurement by ELISA
-
Purpose: To quantify the concentration of specific cytokines in serum or plasma.[18][19]
-
Materials: Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α), microplate reader.
-
Procedure (Sandwich ELISA): [20][21]
-
Coat a 96-well microplate with the capture antibody specific for the target cytokine. Incubate and then wash.
-
Block the plate to prevent non-specific binding. Wash.
-
Add standards and samples (serum) to the wells. Incubate to allow the cytokine to bind to the capture antibody. Wash.
-
Add the detection antibody (biotinylated). Incubate. Wash.
-
Add streptavidin conjugated to an enzyme (e.g., HRP). Incubate. Wash.
-
Add the enzyme substrate (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
References
- 1. gyanvihar.org [gyanvihar.org]
- 2. mdpi.com [mdpi.com]
- 3. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Drug Development Animal Models | Animal Models | Cyagen APAC [apac.cyagen.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 15. waxitinc.com [waxitinc.com]
- 16. Histotechniques [webpath.med.utah.edu]
- 17. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. immunology.org [immunology.org]
- 20. h-h-c.com [h-h-c.com]
- 21. biomatik.com [biomatik.com]
Application Notes and Protocols for 4-Phenylisoxazol-5-ol in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Phenylisoxazol-5-ol and its analogs in high-throughput screening (HTS) assays. The focus is on the identification of potential inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis and a promising target in oncology and metabolic diseases.
Application Note: High-Throughput Screening of this compound Analogs as Acetyl-CoA Carboxylase Inhibitors
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid synthesis. Two isoforms, ACC1 and ACC2, are found in mammals. Elevated ACC activity has been implicated in various diseases, including cancer and metabolic syndrome, making it an attractive target for therapeutic intervention. The isoxazole scaffold is a key feature in many biologically active compounds. This application note describes a high-throughput screening campaign to identify novel ACC inhibitors based on the this compound core structure.
Principle of the Assay
The HTS assay is a fluorescence-based method that indirectly measures the production of malonyl-CoA by ACC. The assay couples the ACC reaction with a subsequent enzymatic reaction where the product, malonyl-CoA, is utilized by a synthase to produce a detectable signal. A decrease in the signal in the presence of a test compound indicates potential inhibition of ACC.
Materials and Reagents
-
Human recombinant ACC1 or ACC2
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Fatty Acid Synthase (FAS)
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound and its analog library
-
Positive Control (e.g., CP-640186)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow
The overall workflow for the HTS campaign is depicted below.
Protocol: Fluorescence-Based High-Throughput Screening Assay for ACC Inhibitors
This protocol is designed for a 384-well format.
1. Compound Plating:
-
Prepare a stock solution of this compound and its analogs in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known ACC inhibitor (positive control).
2. Reagent Preparation:
-
Prepare the ACC enzyme solution in assay buffer.
-
Prepare the substrate master mix containing Acetyl-CoA, ATP, NaHCO₃, and the coupling enzyme system (e.g., FAS and NADPH) in assay buffer.
3. Assay Procedure:
-
Add 10 µL of the ACC enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADPH consumption).
4. Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%).
-
Perform dose-response experiments for the identified hits to determine their IC50 values.
Signaling Pathway
The following diagram illustrates the fatty acid synthesis pathway initiated by ACC.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a series of hypothetical this compound analogs against human ACC1, based on representative data for similar isoxazole-containing compounds.[1][2]
| Compound ID | R1 Group | R2 Group | hACC1 IC50 (nM)[1] |
| 4-P-I-ol-01 | H | H | >10,000 |
| 4-P-I-ol-02 | 4-Phenoxy | H | 850 |
| 4-P-I-ol-03 | 4-Phenoxy | CH₃ | 420 |
| 4-P-I-ol-04 | 4-Phenoxy | Cl | 150 |
| 4-P-I-ol-05 | 4-(4-Cl-Phenoxy) | H | 99.8 |
| CP-640186 | (Positive Control) | 60 |
Note: The data presented here is for illustrative purposes to demonstrate the potential for identifying potent inhibitors from a library of this compound analogs. Actual results may vary.
Conclusion
The described HTS assay provides a robust and efficient method for identifying novel inhibitors of Acetyl-CoA Carboxylase from a library of this compound derivatives. The detailed protocol and workflow enable researchers to implement this screen and advance the discovery of new therapeutic agents targeting ACC. Further characterization of identified hits through secondary assays and structure-activity relationship studies will be crucial for lead optimization.
References
Application of 4-Phenylisoxazol-5-ol Derivatives in Enzyme Inhibition Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective enzyme inhibitors. While direct enzyme inhibition kinetic data for 4-Phenylisoxazol-5-ol is not extensively documented in publicly available literature, numerous studies on its derivatives highlight the potential of this chemical class to modulate the activity of various key enzymes. This document provides a comprehensive overview of the application of this compound derivatives in enzyme inhibition studies, including detailed protocols for assessing their inhibitory potential and a summary of available quantitative data. The methodologies described herein are designed to be adaptable for the investigation of this compound and its analogs against a range of enzymatic targets.
Data Presentation: Enzyme Inhibition by Isoxazole Derivatives
The following table summarizes the quantitative data on the inhibition of specific enzymes by various this compound derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.
| Compound Class | Target Enzyme | Key Derivatives | IC50 / Ki | Type of Inhibition | Reference |
| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase 1 (ACC1) | Compound 6g | 99.8 nM (IC50) | Not Specified | [1][2] |
| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase 1 (ACC1) | Compound 6l | >10 µM (IC50 for cytotoxicity) | Not Specified | [1][2] |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Compound 11a | Submicromolar range | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in enzyme inhibition kinetics, which can be adapted for studying this compound and its derivatives.
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (solvent vehicle, e.g., DMSO)
-
96-well microplates (clear, black, or white depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
Prepare a series of dilutions of the test compound and positive control in the assay buffer. The final concentration of the solvent should be kept constant across all wells (typically ≤1%).
-
Prepare the enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution in the assay buffer. The concentration will depend on the type of inhibition study (e.g., for IC50 determination, it is often at or near the Km value).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
Test compound dilutions, positive control, or solvent control.
-
Enzyme solution.
-
-
Incubate the plate for a pre-determined time at a specific temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the plate reader and measure the product formation or substrate consumption over time. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Protocol 2: Determination of the Mechanism of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)
This protocol is used to elucidate how the inhibitor interacts with the enzyme and its substrate.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare several fixed concentrations of the test inhibitor.
-
Prepare a range of substrate concentrations, typically spanning from 0.1x Km to 10x Km.
-
-
Assay Setup:
-
For each inhibitor concentration (including a zero-inhibitor control), perform a full substrate titration.
-
Set up the reactions in a 96-well plate as described in Protocol 1.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) by plotting 1/velocity versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Acetyl-CoA Carboxylase by an isoxazole derivative.
Experimental Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 4-Phenylisoxazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Phenylisoxazol-5-ol is a heterocyclic organic compound with a scaffold that is featured in various biologically active molecules. Isoxazole derivatives have been investigated for a range of therapeutic effects, including anticancer activities. Some studies on related isoxazole compounds have indicated that they can induce apoptosis and arrest the cell cycle in cancer cell lines.[1] Given the therapeutic potential of this chemical class, a thorough understanding of the cytotoxic profile of novel derivatives like this compound is essential for any further development.
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The protocols detailed herein will enable researchers to assess the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The presented methodologies are fundamental for determining the therapeutic index and potential off-target toxicity of this compound, which are critical parameters in the early stages of drug discovery and development.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays provide complementary information on different aspects of cell death.
-
MTT Assay: Measures the metabolic activity of cells, which is often correlated with cell viability.[2]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[3]
-
Annexin V-FITC/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[4]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on the metabolic activity of a selected cell line. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product is the basis of this colorimetric assay.[2]
Materials:
-
Cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay for Membrane Integrity
This assay measures the activity of LDH released into the culture medium from cells with damaged plasma membranes. It is a reliable indicator of cytotoxicity.[3][5]
Materials:
-
LDH cytotoxicity detection kit
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
Incubation: Incubate the plate for the desired time points.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, typical of late apoptotic and necrotic cells.[4]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.2 ± 4.5 | 95.1 ± 5.0 | 90.3 ± 4.7 |
| 10 | 85.7 ± 3.9 | 75.4 ± 4.2 | 60.1 ± 5.5 |
| 25 | 60.3 ± 4.1 | 45.8 ± 3.7 | 30.2 ± 3.9 |
| 50 | 41.5 ± 3.5 | 25.1 ± 3.1 | 15.8 ± 2.8 |
| 100 | 20.8 ± 2.9 | 10.2 ± 2.5 | 5.4 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity of this compound based on LDH Release
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 5.1 ± 1.2 | 5.8 ± 1.5 | 6.2 ± 1.8 |
| 1 | 6.3 ± 1.4 | 8.2 ± 1.6 | 12.5 ± 2.1 |
| 10 | 18.9 ± 2.5 | 29.7 ± 3.1 | 45.3 ± 3.8 |
| 25 | 42.1 ± 3.8 | 58.4 ± 4.5 | 72.9 ± 5.2 |
| 50 | 65.7 ± 4.9 | 80.1 ± 5.3 | 88.6 ± 4.9 |
| 100 | 88.2 ± 5.6 | 94.3 ± 4.1 | 96.8 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by this compound (Annexin V-FITC/PI Assay at 48h)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 10 | 78.4 ± 3.5 | 10.3 ± 1.8 | 8.1 ± 1.5 | 3.2 ± 0.8 |
| 25 | 50.1 ± 4.2 | 25.6 ± 3.1 | 19.8 ± 2.9 | 4.5 ± 1.1 |
| 50 | 28.9 ± 3.8 | 38.7 ± 4.0 | 26.5 ± 3.5 | 5.9 ± 1.4 |
Data are presented as mean ± standard deviation.
Visualizations
Visual representations of the experimental workflow and potential underlying mechanisms can aid in understanding the experimental design and interpreting the results.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a cytotoxic compound.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress [mdpi.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phenylisoxazol-5-ol in Molecular Docking Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylisoxazol-5-ol and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The isoxazole scaffold is a key feature in numerous compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking is a powerful computational technique that plays a crucial role in elucidating the potential mechanism of action of such compounds by predicting their binding orientation and affinity within the active site of a biological target.
These application notes provide a comprehensive guide for researchers interested in utilizing molecular docking to study the interactions of this compound with protein targets. The protocols outlined below are based on established methodologies for similar isoxazole derivatives and can be adapted for specific research needs.
Potential Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)
Based on the documented anticancer activities of various isoxazole-containing compounds, this document will use the Epidermal Growth Factor Receptor (EGFR) as a hypothetical, yet plausible, target for this compound. Overexpression and mutations of EGFR are implicated in the progression of several cancers, making it a well-established target for cancer therapy.
Experimental Protocols
Protocol 1: Molecular Docking of this compound against EGFR
This protocol outlines a general workflow for performing molecular docking using widely accepted software like AutoDock.
1. Preparation of the Receptor (EGFR):
-
Obtain Protein Structure: Download the 3D crystal structure of human EGFR from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format, which is required by AutoDock. This can be performed using AutoDockTools (ADT).
-
2. Preparation of the Ligand (this compound):
-
Ligand Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch and save it in a 3D format (e.g., SDF or MOL2).
-
Ligand Optimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94. This can be done using software like Avogadro or PyRx.
-
Ligand Preparation for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format using ADT.
-
3. Grid Box Generation:
-
Define the Binding Site: Identify the ATP-binding site of EGFR, which is the target for many small molecule inhibitors. This can be done by referring to the co-crystallized ligand in the original PDB file or from literature.
-
Set Grid Parameters: Using ADT, define a grid box that encompasses the entire binding site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the active site. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.
4. Molecular Docking Simulation:
-
Configure Docking Parameters: Use AutoDock Vina or AutoDock 4 to perform the docking. The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock 4. Set the number of genetic algorithm runs (e.g., 100) and other parameters as required.
-
Run Docking: Execute the docking simulation. The program will generate multiple binding poses (conformations) of the ligand within the receptor's active site, ranked by their predicted binding energy.
5. Analysis of Docking Results:
-
Binding Energy: The primary output is the binding energy (in kcal/mol), which estimates the binding affinity. More negative values indicate stronger binding.
-
Pose Analysis: Visualize the docked poses using software like PyMOL or Discovery Studio. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the receptor.
-
Clustering Analysis: Group similar binding poses together based on their root-mean-square deviation (RMSD) to identify the most favorable and populated binding modes.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from molecular docking and subsequent in vitro studies.
Table 1: Molecular Docking Results of this compound and its Derivatives against EGFR.
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |
| This compound | -8.5 | 1.5 | 2 | MET793, LYS745 |
| Derivative A (4-Chlorophenyl) | -9.2 | 0.8 | 3 | MET793, LYS745, ASP855 |
| Derivative B (4-Methoxyphenyl) | -8.1 | 2.1 | 2 | MET793, CYS797 |
| Gefitinib (Control) | -10.1 | 0.1 | 4 | MET793, LYS745, THR790, ASP855 |
Table 2: In Vitro EGFR Kinase Assay and Anticancer Activity.
| Compound | EGFR Inhibition IC50 (µM) | A549 Cell Line GI50 (µM) |
| This compound | 5.2 | 10.8 |
| Derivative A (4-Chlorophenyl) | 1.8 | 4.5 |
| Derivative B (4-Methoxyphenyl) | 8.9 | 15.2 |
| Gefitinib (Control) | 0.05 | 0.1 |
Mandatory Visualization
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for molecular docking studies.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the potential interactions between a small molecule, such as this compound, and its biological target. The protocols and data presented herein offer a foundational guide for researchers to initiate their own computational studies. While the data provided is hypothetical, it illustrates the type of results that can be obtained and how they can be interpreted. For any in silico finding, subsequent experimental validation through in vitro and in vivo assays is crucial to confirm the biological activity.
Application Notes and Protocols for 4-Phenylisoxazol-5-ol in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific solubility and biological activity of 4-Phenylisoxazol-5-ol is limited in publicly available literature. The following protocols and data are based on established methodologies for structurally related isoxazole and isoxazolone derivatives. It is strongly recommended that researchers perform initial solubility and stability tests, as well as dose-response cytotoxicity assays, to validate these protocols for their specific experimental setup.
Introduction
This compound and its tautomer, 3-phenyl-5-isoxazolone, belong to the isoxazole class of heterocyclic compounds. This scaffold is a key feature in numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. These application notes provide a general framework for the formulation and use of this compound in common biological experiments, with a focus on in vitro cell-based assays.
Formulation and Solubility
For biological experiments, particularly cell-based assays, it is crucial to prepare a stock solution of the compound that can be easily diluted into aqueous culture media without precipitation. Due to the hydrophobic nature common to many isoxazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass: The molecular weight of this compound (C₉H₇NO₂) is approximately 161.16 g/mol . To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 161.16 g/mol x 1000 mg/g = 1.61 mg
-
-
Weigh the compound: Carefully weigh out 1.61 mg of this compound and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Quantitative Data for Isoxazole Derivatives
| Compound Class | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Phenylisoxazole Derivative | A549 (Lung Carcinoma) | Cytotoxicity | 0.22 | [1] |
| Phenylisoxazole Derivative | HepG2 (Liver Carcinoma) | Cytotoxicity | 0.26 | [1] |
| Phenylisoxazole Derivative | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.21 | [1] |
| Isoxazole-carboxamide | HT-29 (Colon Carcinoma) | Cytotoxicity | < 12 | |
| Isoxazole-carboxamide | C-6 (Melanoma) | Cytotoxicity | < 12 |
Experimental Protocols
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, analytical grade
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO at the final concentration (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of analytical grade DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Representative Signaling Pathway
Given that many isoxazole derivatives exhibit anticancer properties by inducing apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway, a potential mechanism of action for a cytotoxic compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylisoxazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenylisoxazol-5-ol, a key intermediate in various chemical and pharmaceutical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What are the possible reasons and how can I improve it?
A: Low or no yield in the synthesis of this compound, typically prepared via a one-pot, three-component reaction of a phenylacetonitrile derivative, an ester, and hydroxylamine, can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry:
-
Moisture: Ensure all reactants and solvents are anhydrous, as moisture can hydrolyze starting materials and intermediates.
-
Purity of Starting Materials: Use freshly purified starting materials. Impurities in the phenylacetonitrile, ester, or hydroxylamine can lead to side reactions.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of byproducts.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, others may require heating.[1] If you are running the reaction at room temperature with no success, consider gradually increasing the temperature. Conversely, if you are observing decomposition, a lower temperature might be beneficial.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.
-
Mixing: Ensure efficient stirring to promote contact between the reactants, especially in heterogeneous mixtures.
-
-
Catalyst and Solvent Choice:
-
Catalyst Activity: The choice of catalyst is crucial. A variety of catalysts have been reported for the synthesis of isoxazol-5(4H)-ones, including bases like sodium acetate or organocatalysts.[1][2] The activity of your catalyst may be compromised. Consider using a freshly prepared or purchased catalyst.
-
Solvent Polarity: The solvent plays a significant role in the reaction outcome. While ethanol and water are commonly used, other solvents like dioxane have also been reported.[1][3] The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.
-
Issue 2: Presence of Impurities and Side Products
Q: My final product is impure, showing multiple spots on TLC. What are the common side products and how can I minimize their formation?
A: The formation of impurities is a common challenge in multi-component reactions. Here are some likely side products and strategies to mitigate them:
-
Common Side Products:
-
Self-condensation of the β-keto ester: This can occur, especially under strongly basic conditions.
-
Formation of oxime from the β-keto ester without subsequent cyclization: This intermediate may accumulate if the cyclization step is slow.
-
Michael Adducts: In some cases, the intermediate isoxazolone can react with another equivalent of the starting materials.
-
-
Minimizing Side Reactions:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to favor the desired reaction pathway. Over-running the reaction can sometimes lead to the formation of degradation products.
-
Order of Reagent Addition: The sequence of adding the reactants can be important. In some protocols, the β-keto ester and hydroxylamine hydrochloride are reacted first to form the oxime intermediate before the addition of the aldehyde.[3]
-
pH Control: The pH of the reaction mixture can influence the formation of side products. Maintaining a slightly acidic or neutral pH can sometimes suppress unwanted reactions.
-
Issue 3: Difficulty in Product Purification and Isolation
Q: I am struggling to purify my this compound. What are the recommended purification methods?
A: The purification of this compound can often be achieved through crystallization.
-
Crystallization:
-
Solvent Selection: Ethanol is a commonly reported solvent for the crystallization of 4-arylideneisoxazol-5(4H)-ones.[4] You can also try other polar solvents like methanol or a mixture of solvents (e.g., ethanol/water) to achieve optimal crystallization.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool down slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified product can then be collected by filtration.
-
-
Column Chromatography:
-
If crystallization does not yield a pure product, column chromatography is a viable alternative.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. The optimal solvent system should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The most common method for synthesizing 4-arylideneisoxazol-5(4H)-ones, the tautomeric form of this compound, is a one-pot, three-component condensation reaction. The proposed mechanism generally involves two key steps:
-
Oxime Formation: The β-keto ester (e.g., ethyl acetoacetate) reacts with hydroxylamine hydrochloride to form an oxime intermediate.
-
Knoevenagel Condensation and Cyclization: The oxime intermediate then undergoes a Knoevenagel condensation with an aromatic aldehyde (e.g., benzaldehyde), followed by an intramolecular cyclization to form the isoxazol-5(4H)-one ring.[5][6]
Q2: Which catalysts are most effective for this synthesis?
A2: A wide range of catalysts have been successfully employed for the synthesis of 4-arylideneisoxazol-5(4H)-ones. The choice of catalyst can significantly impact the reaction time and yield. Some effective catalysts include:
-
Basic Catalysts: Sodium acetate, potassium phthalimide, and sodium saccharin.[2]
-
Organocatalysts: Urea and 2-aminopyridine.[9]
-
Nanoparticle Catalysts: Zinc oxide nanoparticles (ZnO NPs) have been shown to be highly efficient.[4]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a crucial role in the synthesis by influencing the solubility of reactants and intermediates, and in some cases, by participating in the reaction mechanism. Green and environmentally friendly solvents are often preferred.
-
Water: Water is an excellent solvent for this reaction, promoting green chemistry principles.[1][7]
-
Ethanol: Ethanol is also a commonly used solvent, often in combination with water.[8]
-
Solvent-free conditions: Some protocols have been developed under solvent-free conditions, which further enhances the green credentials of the synthesis.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the effect of different catalysts and solvents on the yield of 4-arylideneisoxazol-5(4H)-one synthesis, providing a comparative overview for process optimization.
Table 1: Comparison of Different Catalysts for the Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Citric Acid (10) | Water | 5 | 90 | [7] |
| 2 | L-valine (10) | Ethanol | <0.1 | 92 | [8] |
| 3 | 2-aminopyridine (20) | EtOH:H₂O (1:1) | 0.5 | 93 | [9] |
| 4 | Urea (20) | Water | 2 | 85 | [10] |
| 5 | ZnO NPs (small amount) | Water | <0.1 | 90 | [4] |
Table 2: Optimization of Solvent for the Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
| Entry | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 2-aminopyridine (20 mol%) | Dioxane | 30 | 0 | [9] |
| 2 | 2-aminopyridine (20 mol%) | Toluene | 30 | 0 | [9] |
| 3 | 2-aminopyridine (20 mol%) | n-hexane | 30 | 0 | [9] |
| 4 | 2-aminopyridine (20 mol%) | Acetone | 30 | 5 | [9] |
| 5 | 2-aminopyridine (20 mol%) | Acetonitrile | 30 | 10 | [9] |
| 6 | 2-aminopyridine (20 mol%) | Ethyl Acetate | 30 | 20 | [9] |
| 7 | 2-aminopyridine (20 mol%) | Methanol | 30 | 70 | [9] |
| 8 | 2-aminopyridine (20 mol%) | Ethanol | 30 | 85 | [9] |
| 9 | 2-aminopyridine (20 mol%) | EtOH:H₂O (1:1) | 30 | 93 | [9] |
Experimental Protocols
Detailed Protocol for the One-Pot Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
This protocol is adapted from a procedure using citric acid as a catalyst in water.[7]
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Hydroxylamine hydrochloride (10 mmol, 0.70 g)
-
Citric acid (1 mmol, 0.19 g)
-
Distilled water (10 mL)
-
Ethanol (for crystallization)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and citric acid (1 mmol).
-
Add distilled water (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 5-24 hours.
-
Upon completion of the reaction, a solid product will precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Purify the crude product by recrystallization from ethanol to obtain (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one as a solid.
-
Dry the purified product in a desiccator.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Common side reaction in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
troubleshooting 4-Phenylisoxazol-5-ol synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Phenylisoxazol-5-ol and its tautomer, 4-phenylisoxazol-5(4H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared from ethyl benzoylacetate and hydroxylamine, can stem from several factors. Incomplete reactions, suboptimal pH, and competing side reactions are common culprits.
Troubleshooting Steps:
-
pH Control: The reaction is sensitive to pH. An acidic environment is required to generate free hydroxylamine from its salt (e.g., hydroxylamine hydrochloride), but highly acidic conditions can lead to decomposition. Conversely, a basic medium can promote unwanted side reactions. It is often beneficial to use a buffer or a mild base (e.g., sodium acetate) to maintain an optimal pH range (typically around 4-5).
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures may promote the formation of byproducts. Monitor the reaction temperature closely. If you observe significant byproduct formation at elevated temperatures, try running the reaction at a lower temperature for a longer duration.
-
Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.
-
Purity of Reagents: Impurities in the starting materials, particularly in ethyl benzoylacetate, can interfere with the reaction. Ensure your reagents are of high purity.
Q2: I've isolated my product, but it's impure. What are the likely side products and how can I remove them?
A2: The most common impurities are unreacted starting materials and byproducts from side reactions. The primary expected side product is the benzoylacetohydroxamic acid, formed from the reaction of hydroxylamine with the ester functional group of ethyl benzoylacetate. Another possibility is the formation of an oxime at the ketone position without subsequent cyclization.
Purification Strategies:
-
Crystallization: this compound is often a crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixtures) is an effective method for purification.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is commonly used.
-
Washing: If the crude product is contaminated with acidic or basic impurities, washing with a dilute solution of sodium bicarbonate (to remove acidic impurities) or dilute HCl (to remove basic impurities like unreacted hydroxylamine) during the workup can be beneficial.
Q3: My spectroscopic data (NMR, IR) doesn't match the expected structure for this compound. What could be the issue?
A3: A common point of confusion is the tautomerism between this compound and 4-phenylisoxazol-5(4H)-one. The keto-enol tautomerism often favors the 4-phenylisoxazol-5(4H)-one form. Your spectroscopic data will reflect the predominant tautomer in the solvent used for analysis.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) absorption around 1700-1750 cm⁻¹, which is characteristic of the isoxazol-5(4H)-one tautomer. The absence of a broad O-H stretch might also indicate the predominance of the keto form.
-
¹H NMR Spectroscopy: The proton at the 4-position will have a chemical shift that is dependent on the tautomeric form. In the keto form, this proton is adjacent to a carbonyl group and will appear at a different chemical shift than in the enol form.
If your data suggests a different structure entirely, refer to the potential side products mentioned in Q2.
Reaction Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes the impact of key parameters.
| Parameter | Condition | Effect on Main Reaction | Potential Side Reactions Promoted | Recommendation |
| Temperature | Low (e.g., room temp) | Slower reaction rate | - | Increase reaction time. |
| High (e.g., reflux) | Faster reaction rate | Increased formation of decomposition products and tars. | Use moderate heat (e.g., 50-60 °C) and monitor by TLC. | |
| pH | Acidic (pH < 4) | Promotes cyclization | Potential for hydrolysis of starting materials or product. | Maintain a mildly acidic pH (4-5) using a buffer like sodium acetate. |
| Basic (pH > 7) | - | Formation of benzoylacetohydroxamic acid. | Avoid basic conditions. | |
| Solvent | Protic (e.g., Ethanol, Water) | Good solubility for reactants | May participate in side reactions. | Ethanol or an ethanol/water mixture is a good starting point. |
| Aprotic (e.g., Toluene, THF) | May require a phase-transfer catalyst | - | Can be effective, but solubility may be an issue. | |
| Catalyst | None | Slow reaction | - | Consider using a mild acid catalyst (e.g., acetic acid) to facilitate the reaction. |
| Strong Acid | Can accelerate reaction | Promotes decomposition and side reactions. | Generally not recommended. | |
| Base | - | Promotes hydroxamic acid formation. | Avoid. |
Experimental Protocols
Synthesis of 4-Phenylisoxazol-5(4H)-one
This protocol is a representative method for the synthesis of the target compound.
-
Dissolve Hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (3:1).
-
Add β-Ketoester: To the stirred solution, add ethyl benzoylacetate (1.0 eq).
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 4-phenylisoxazol-5(4H)-one.
Visual Guides
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway to 4-Phenylisoxazol-5(4H)-one versus a common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: 4-Phenylisoxazol-5-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Phenylisoxazol-5-ol. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is commonly synthesized via the cyclocondensation of ethyl benzoylacetate and hydroxylamine. This compound exists in equilibrium with its tautomer, 3-phenylisoxazol-5(4H)-one.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?
-
Answer: Low yields can result from several factors:
-
Inefficient Base: The choice of base is critical for the deprotonation of hydroxylamine hydrochloride and to catalyze the cyclization. Weaker bases may not be effective. Consider switching to a stronger base or a different type of catalyst.
-
Suboptimal Temperature: The reaction may require heating to proceed at an optimal rate. If you are running the reaction at room temperature, consider increasing the temperature. Conversely, excessively high temperatures can lead to decomposition.
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol are commonly used, but if the yield is low, a systematic solvent screen could be beneficial.
-
Poor Quality Reagents: Ensure that your ethyl benzoylacetate is pure and the hydroxylamine hydrochloride has not degraded.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions?
-
Answer: A common issue is the formation of a regioisomer, 5-phenylisoxazol-3-ol. The reaction of the β-keto ester with hydroxylamine can proceed via two different cyclization pathways. The formation of a mixture of 3-phenyl and 5-phenyl substituted isoxazoles has been reported in similar reactions.[1]
-
Solution: Modifying the reaction conditions, such as the solvent and the nature of the substituent on the phenyl ring, can influence the regioselectivity.[1] Careful purification by column chromatography or recrystallization is often necessary to separate the desired product from its isomer.
-
-
Question: I am observing the formation of a Knoevenagel condensation product. How can I avoid this?
-
Answer: In the presence of an aldehyde (which can be an impurity or an intended reagent in a multi-component reaction), the initial isoxazolone product can undergo a Knoevenagel condensation to form a 4-arylidene derivative.[2]
-
Solution: Ensure that your starting materials are free from aldehyde impurities. If you are performing a one-pot reaction with an aldehyde, optimizing the order of addition of reagents might minimize this side reaction.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound. What are the recommended methods?
-
Answer:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for removing impurities.
-
Column Chromatography: For mixtures of isomers or other closely related impurities, silica gel column chromatography is a standard purification technique. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the cyclocondensation reaction between ethyl benzoylacetate and hydroxylamine hydrochloride in the presence of a base.
Q2: What is the role of the base in this reaction?
A2: The base serves two primary functions: it neutralizes the hydrochloride salt of hydroxylamine to generate the free hydroxylamine nucleophile, and it catalyzes the cyclization and dehydration steps.
Q3: Can I use a different β-keto ester?
A3: Yes, this reaction is general for various β-keto esters, which will result in different substituents on the isoxazolone ring.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product spot.
Q5: Is this compound stable?
A5: this compound is a tautomer of 3-phenylisoxazol-5(4H)-one and exists in equilibrium. The stability can depend on the solvent and pH. It is generally a stable compound under neutral conditions.
Data Presentation
The choice of catalyst (base) and solvent can significantly impact the yield of the reaction. The following table summarizes yields for the synthesis of 4-arylidene-3-phenylisoxazol-5-ones, a closely related derivative, which can provide insights into optimizing the synthesis of this compound.
| Catalyst (Base) | Solvent | Yield (%) | Reference |
| DABCO | Ethanol | 82-95 | [2] |
| Sodium Acetate | Aqueous Ethanol | Good | [2] |
| Piperidine | Ethanol | 75 | [2] |
| Triethylamine | Ethanol | 70 | [2] |
| No Catalyst | Ethanol | 45 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of isoxazol-5(4H)-ones.
Materials:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride
-
Base (e.g., Sodium acetate, DABCO, or Piperidine)
-
Solvent (e.g., Ethanol, Water)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 mmol) and the selected base (1.2 mmol) in the chosen solvent (10 mL).
-
Add ethyl benzoylacetate (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold water, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid to pH 5-6.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification of 4-Phenylisoxazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Phenylisoxazol-5-ol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Improper solvent choice; cooling rate too fast, trapping impurities; insufficient washing of crystals. | Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Allow the solution to cool slowly. Wash the filtered crystals with a small amount of cold recrystallization solvent. |
| Product Degradation During Purification | Exposure to strong bases can cause isoxazole ring-opening[1]; prolonged exposure to high temperatures. | Avoid basic conditions (pH > 8) during extraction and chromatography. Use a neutral or slightly acidic mobile phase for chromatography. Minimize heating time during recrystallization. |
| Oily Product Instead of Crystals | Presence of residual solvents or low-melting impurities. | Try trituration with a non-polar solvent like hexanes to induce crystallization and remove oily impurities. If that fails, column chromatography is recommended. |
| Multiple Spots on TLC After Column Chromatography | Co-elution of impurities with a similar polarity to the product; on-column degradation. | Optimize the mobile phase for better separation; try a different stationary phase (e.g., alumina instead of silica gel); add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress tailing if the compound is acidic. |
| Low Yield After Purification | Product loss during multiple purification steps; degradation of the product. | Minimize the number of purification steps. Ensure complete precipitation during recrystallization by cooling for an adequate amount of time. Check the pH at all stages to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., a β-ketoester and hydroxylamine), side-products from competing reactions, and degradation products from the isoxazole ring. If a 1,3-dipolar cycloaddition is used, regioisomers could also be present.
Q2: What is the stability of this compound under different pH conditions?
A2: The isoxazole ring is generally stable in neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring-opening, especially at elevated temperatures[1]. It is advisable to maintain a pH below 8 during the work-up and purification steps.
Q3: What are the recommended solvent systems for column chromatography of this compound?
A3: For isoxazole derivatives, common solvent systems for silica gel column chromatography include gradients of ethyl acetate in hexanes or dichloromethane in hexanes[2]. The optimal solvent system will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis first.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a common and effective method for purifying isoxazole derivatives. Solvents like ethanol are often used[3]. The key is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.
Q5: My purified this compound appears to be a different compound based on NMR, what could be the issue?
A5: this compound can exist in tautomeric forms: the enol form (this compound) and the keto form (4-Phenylisoxazol-5(4H)-one). This equilibrium can be influenced by the solvent and temperature, which may affect the NMR spectrum. Additionally, as mentioned, degradation under basic conditions can lead to a different chemical structure.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the TLC plate using different mobile phases (e.g., varying ratios of ethyl acetate/hexanes) to find a system that gives good separation between the product and impurities (product Rf value ideally between 0.2 and 0.4).
-
Column Packing: Prepare a silica gel column using the chosen mobile phase as the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Overcoming Solubility Issues with 4-Phenylisoxazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Phenylisoxazol-5-ol. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?
A1: The first step is to assess the physicochemical properties of this compound. Isoxazole derivatives, while containing polar nitrogen and oxygen atoms, can exhibit poor aqueous solubility due to the presence of the phenyl ring. It is recommended to start by preparing a stock solution in an organic solvent.
Q2: Which organic solvent should I use to prepare a stock solution of this compound?
A2: For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is a common first choice for preparing a concentrated stock solution due to its strong solubilizing power for a wide range of organic molecules.[1][2] Other polar organic solvents such as ethanol or methanol can also be considered.[3] It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to overcome this:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize solvent-induced artifacts in biological assays.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Vortexing/Sonication: After dilution, ensure the solution is mixed thoroughly by vortexing. Gentle sonication in a water bath can also help to break up any small precipitates and improve dissolution.
-
Incorporate Co-solvents or Surfactants: The addition of a small amount of a biocompatible co-solvent (e.g., polyethylene glycol) or a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer can help to maintain the solubility of the compound.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Yes, pH adjustment can be an effective technique for compounds with ionizable groups. This compound contains a hydroxyl group on the isoxazole ring, which may be weakly acidic. Increasing the pH of the buffer above the pKa of this group will deprotonate it, forming a more polar and potentially more water-soluble phenolate-like anion. It is advisable to perform a small-scale pH titration to determine the optimal pH for solubility without compromising the stability of the compound or the integrity of your experiment.
Q5: Are there other advanced techniques I can consider if the above methods fail?
A5: For persistent solubility issues, several advanced formulation strategies can be explored:
-
Solid Dispersions: The compound can be dispersed in a water-soluble carrier at the solid-state, which can enhance its dissolution rate.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with the hydrophobic phenyl group, thereby increasing the aqueous solubility of the compound.
-
Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.
Data Presentation
Qualitative Solubility Profile of this compound
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Poorly Soluble | The hydrophobic phenyl group significantly reduces aqueous solubility. |
| Methanol | Soluble | Polar protic solvent that can hydrogen bond with the isoxazole ring.[3] |
| Ethanol | Soluble | Similar to methanol, it is a polar protic solvent.[3] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Mandatory Visualization
Caption: Troubleshooting workflow for overcoming solubility issues.
Caption: Potential mechanism of action via the ACC signaling pathway.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions I should take when handling this compound?
A: As with any research chemical, it is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][6][7][8] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
Q: How stable is this compound in solution?
A: The stability of this compound in solution will depend on the solvent, storage temperature, and pH. Stock solutions in anhydrous DMSO are generally stable for several months when stored at -80°C. Aqueous solutions are typically less stable and should be prepared fresh for each experiment. It is recommended to perform stability studies under your specific experimental conditions if the compound will be in solution for an extended period.
Q: Can I heat the solution to improve the solubility of this compound?
A: Gentle warming can be used as a last resort to aid dissolution. However, it is crucial to first determine the thermal stability of this compound. Excessive heating can lead to degradation of the compound. If you choose to warm the solution, do so gently in a water bath and monitor for any signs of decomposition (e.g., color change).
Q: What is the expected biological activity of this compound?
A: While the specific biological activity of this compound is not extensively documented, some related phenylisoxazole derivatives have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC).[1] ACC is a key enzyme in fatty acid synthesis, and its inhibition has been explored as a therapeutic strategy in areas such as oncology and metabolic diseases. Further experimental validation is required to determine if this compound exhibits similar activity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. quora.com [quora.com]
- 6. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
troubleshooting isoxazole ring formation in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of isoxazoles.
Section 1: Troubleshooting 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. However, various factors can influence the success of this reaction. This section addresses common issues encountered with this methodology.
Frequently Asked Questions (FAQs)
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this cycloaddition can stem from several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans, a common side reaction.[1] Additionally, the reaction conditions may not be optimal.
Here are some troubleshooting steps:
-
In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne. Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.
-
Choice of Oxidant/Base: For aldoxime oxidation, hypervalent iodine reagents can lead to rapid and clean formation of nitrile oxides.[2] When using hydroxamoyl chlorides, the choice of base is critical; tertiary amines like triethylamine are frequently used.
-
Solvent Selection: The solvent can influence the reaction rate and solubility of your starting materials. Aprotic solvents such as THF, DCM, or acetonitrile are often effective.
-
Temperature Control: Some cycloadditions proceed well at room temperature, while others may require heating to overcome the activation energy. However, excessive heat can promote side reactions. Start at room temperature and gradually increase the temperature if no reaction is observed.
-
Purity of Starting Materials: Ensure your alkyne and the precursor to your nitrile oxide are pure. Impurities can interfere with the reaction.
Question: I am observing a mixture of regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles). How can I control the regioselectivity?
Answer: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the alkyne and the nitrile oxide.[3] Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, yielding 3,5-disubstituted isoxazoles.[2] However, with internal alkynes or certain substituted terminal alkynes, mixtures can be obtained.
Strategies to control regioselectivity include:
-
Catalysis: Copper(I) and Ruthenium(II) catalysts have been shown to promote the formation of specific regioisomers.[4] For instance, copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.
-
Steric Hindrance: Bulky substituents on the alkyne or nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.
Question: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts?
Answer: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide.[1] To minimize this:
-
Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne.
-
Use of a Large Excess of Alkyne: While not always ideal from a materials cost perspective, using a significant excess of the alkyne can outcompete the dimerization reaction.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes
This protocol describes a general, one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of nitrile oxides from aldoximes using an alkyl nitrite as the oxidant.[5]
Materials:
-
Substituted aldoxime (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Isoamyl nitrite (1.5 equiv)
-
Ethyl methyl ketone (solvent)
Procedure:
-
To a solution of the aldoxime in ethyl methyl ketone, add the terminal alkyne.
-
Add isoamyl nitrite to the mixture.
-
Heat the reaction mixture to 65°C and stir for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary: Influence of Reaction Parameters on Yield
| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isoamyl Nitrite | Ethyl Methyl Ketone | 65 | 74-96 | [5] |
| Hypervalent Iodine | Methanol | Room Temp | High | [2] |
| Copper(I) | Various | Various | Good | [4] |
| None (Thermal) | Various | Various | Often low |
Troubleshooting Workflow
Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.
Section 2: Troubleshooting Condensation of β-Dicarbonyl Compounds with Hydroxylamine
The reaction of 1,3-dicarbonyl compounds (or their equivalents) with hydroxylamine is a classical and widely used method for isoxazole synthesis. However, challenges, particularly with regioselectivity, can arise.
Frequently Asked Questions (FAQs)
Question: I am getting a mixture of two regioisomeric isoxazoles. How can I synthesize the desired isomer selectively?
Answer: When an unsymmetrical β-dicarbonyl compound reacts with hydroxylamine, two regioisomers can be formed.[6] Controlling the regioselectivity is a common challenge.
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group of the β-dicarbonyl compound is more reactive towards hydroxylamine. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers.[6]
-
pH Control: The pH of the reaction mixture can affect the nucleophilicity of the hydroxylamine and the reactivity of the dicarbonyl compound. The use of bases like pyridine can influence the regiochemical outcome.[6]
-
Use of Lewis Acids: Lewis acids such as BF₃·OEt₂ can be used to activate one of the carbonyl groups preferentially, thereby directing the initial attack of hydroxylamine and controlling the regioselectivity.[6]
-
Substrate Modification: Modifying the β-dicarbonyl compound, for example, by converting it to a β-enamino diketone, can provide better regiochemical control.[6]
Question: The reaction is sluggish and gives a low yield. What can I do to improve the outcome?
Answer: Sluggish reactions and low yields can be due to several factors, including reaction conditions and the nature of the starting materials.
-
Temperature: While many of these reactions are run at room temperature, gentle heating can often increase the reaction rate. Refluxing in a suitable solvent like ethanol is a common practice.
-
Catalysis: While not always necessary, acid or base catalysis can facilitate the reaction.
-
Water Removal: The final step of the reaction is a dehydration to form the aromatic isoxazole ring. In some cases, removal of water, for instance by using a Dean-Stark apparatus, can drive the reaction to completion.
-
Purity of Reactants: Ensure that the β-dicarbonyl compound and hydroxylamine hydrochloride are of high purity.
Question: I am having difficulty purifying my isoxazole product from the reaction mixture. What are some common purification strategies?
Answer: Purification can sometimes be challenging, especially if a mixture of regioisomers is formed.
-
Column Chromatography: This is the most common method for separating isoxazole products from starting materials and byproducts. Silica gel is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Separation of Isomers: Separating regioisomers by column chromatography can be difficult. It may require careful optimization of the eluent system and potentially the use of a high-performance liquid chromatography (HPLC) system for challenging separations.
Experimental Protocol: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.[6]
Materials:
-
β-enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.4 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add BF₃·OEt₂ to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Effect of Solvent and Additives on Regioselectivity
The following table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride.[6]
| Solvent | Additive | Regioisomer Ratio (2a:3a) | Total Yield (%) |
| EtOH | None | 35:65 | 73 |
| MeCN | None | 65:35 | 81 |
| EtOH | Pyridine | 64:36 | 71 |
Ratios and yields are illustrative and depend on the specific substrates used.
Logical Relationship Diagram for Regioselectivity Control
Caption: Strategies for controlling regioselectivity.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclization for 4-Substituted-5-Hydroxyisoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization step for the synthesis of 4-substituted-5-hydroxyisoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce substituted isoxazoles?
Several methods are employed for the synthesis of substituted isoxazoles. One common and effective method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This reaction proceeds under mild conditions using an electrophile like iodine monochloride (ICl) to yield 4-iodoisoxazoles, which can be further functionalized.[1][2] Another approach involves the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which can selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.[3] Additionally, 5-hydroxy-2-isoxazolines can be synthesized through the intramolecular cyclization of in situ-generated β-oxo-oximes.[4]
Q2: My cyclization reaction to form the 4-substituted-5-hydroxyisoxazole is resulting in low yields. What are the potential causes and solutions?
Low yields can stem from several factors. The geometry of the oxime precursor is crucial for efficient cyclization; for instance, the Z-isomer of 2-alkyn-1-one O-methyl oximes is often required for successful electrophilic cyclization.[1] Incomplete conversion of the starting material or the formation of side products can also reduce the yield. It is also important to carefully control reaction conditions such as temperature and the choice of solvent and catalyst. For hydroboration-oxidation reactions to produce related hydroxyisoxazolidines, the slow and cooled addition of reagents like aqueous NaOH and H₂O₂ is critical for maximizing the yield.[5]
Q3: I am observing the formation of undesired side products in my reaction. How can I improve the regioselectivity of the cyclization?
Regioselectivity is a common challenge in isoxazole synthesis. In the synthesis of 3-substituted isoxazolidin-4-ols via hydroboration-oxidation, the reaction is highly regioselective, leading exclusively to the formation of isoxazolidines with the hydroxyl group at the C-4 position.[5] For other cyclization methods, the choice of catalyst and starting material substituents can significantly influence the regiochemical outcome. For example, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes allows for the selective synthesis of different isoxazole isomers.[3] Careful selection of precursors and reaction conditions is key to directing the cyclization to the desired product.
Q4: Are there any specific safety precautions I should take when working with the reagents for isoxazole synthesis?
Yes, safety is paramount. Some intermediates in isoxazole synthesis can be thermally unstable. For instance, a high thermal decomposition energy has been recorded for certain isoxazole heterocyles, necessitating careful safety assessments, especially during route scouting and isolation strategies at scale.[6] When using reagents like iodine monochloride (ICl), it is important to handle them under appropriate safety measures, such as working in a well-ventilated fume hood and using personal protective equipment, as they can be corrosive and toxic.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Incorrect oxime isomer (e.g., E-isomer instead of the required Z-isomer for electrophilic cyclization). | Confirm the stereochemistry of the oxime precursor. Optimize the oxime formation step to favor the desired isomer.[1] |
| Inefficient catalyst or electrophile. | For electrophilic cyclization, ICl has been shown to be more effective than I₂ in terms of reaction speed and yield.[1] For cycloisomerization, ensure the catalyst (e.g., AuCl₃) is active. | |
| Reaction conditions not optimal (temperature, solvent, reaction time). | Systematically screen different solvents, temperatures, and reaction times to find the optimal conditions for your specific substrate. | |
| Formation of multiple isomers | Lack of regioselectivity in the cyclization step. | Modify the substituents on the starting material to electronically or sterically favor the desired cyclization pathway. Explore different catalytic systems known to provide high regioselectivity.[3] |
| Product degradation | Instability of the 5-hydroxyisoxazole product under the reaction or workup conditions. | Employ milder reaction conditions. For the workup, use a buffered aqueous solution to avoid strongly acidic or basic conditions that could lead to ring-opening or other degradation pathways. |
| Difficulty in purifying the product | Presence of closely related impurities or unreacted starting material. | Optimize the reaction to drive it to completion. Explore different chromatographic techniques (e.g., different solvent systems, use of a different stationary phase) or crystallization to improve separation. |
Experimental Protocols
General Protocol for Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes to 4-Iodoisoxazoles
This protocol is adapted from the synthesis of 3,4,5-trisubstituted isoxazoles.[2]
-
Preparation of the Z-O-methyl oxime: The starting ynone is reacted with O-methylhydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., pyridine) to form the O-methyl oxime. The reaction mixture is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The desired Z-isomer is then isolated via column chromatography.[2]
-
Cyclization: To a solution of the purified Z-O-methyl oxime in a chlorinated solvent (e.g., dichloromethane) at 0 °C, a solution of iodine monochloride (ICl) in the same solvent is added dropwise.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the 4-iodoisoxazole.
Data Summary
Table 1: Comparison of Electrophiles for the Cyclization of 2-Alkyn-1-one O-Methyl Oximes[1]
| Electrophile | Reaction Time | Yield (%) |
| I₂ | 12 h | 85 |
| ICl | 15 min | 95 |
| NIS | 24 h | 60 |
| PhSeCl | 1 h | 70 |
Yields are for a specific substrate and may vary.
Visualizations
Caption: Experimental workflow for the synthesis of 4-iodoisoxazoles.
Caption: Troubleshooting logic for low cyclization yield.
References
- 1. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib [organic-chemistry.org]
- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in isoxazol-5-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazol-5-ols. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of isoxazol-5-ols, particularly when using the common method of reacting a β-ketoester with hydroxylamine.
Q1: My reaction is producing a significant amount of a byproduct along with the desired isoxazol-5-ol. How can I identify and minimize this byproduct?
A1: The most common byproduct in the synthesis of 3-substituted isoxazol-5-ols from β-ketoesters and hydroxylamine is the isomeric 5-isoxazolone.[1][2]
-
Identification: The two isomers can often be distinguished using spectroscopic methods such as NMR and IR spectroscopy. The spectral features of the desired product and the byproduct will differ due to the differences in their chemical structure.
-
Minimization Strategies:
-
Protecting Groups: A reliable method to avoid the formation of the 5-isoxazolone byproduct is to use N,O-diBoc-protected β-keto hydroxamic acids. These can be cyclized to the corresponding 5-substituted 3-isoxazolols in the presence of hydrochloric acid without the formation of any byproduct.[1][3]
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the product distribution. The use of green solvents like water and specific catalysts has been shown to improve reaction selectivity.[4][5][6]
-
Ultrasound Irradiation: The application of ultrasound has been reported to accelerate reaction kinetics and minimize byproduct formation in the synthesis of isoxazole derivatives.[7][8]
-
Q2: The yield of my isoxazol-5-ol synthesis is consistently low. What factors could be contributing to this, and how can I improve it?
A2: Low yields can result from incomplete reactions, degradation of the product, or competing side reactions. Here are several factors to consider for yield improvement:
-
Catalyst Choice: The selection of an appropriate catalyst is crucial. For multicomponent reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, various catalysts have been shown to be effective. A comparison of different catalysts and their impact on yield is provided in the tables below.
-
Energy Input: Ultrasound irradiation has been demonstrated to significantly enhance yields and reduce reaction times compared to conventional heating methods.[7][8] For instance, in one study, a reaction that gave a 90% yield under conventional heating (100 °C, 3 h) achieved a 95% yield in just 15 minutes at 50 °C with ultrasound assistance.[7]
-
Solvent System: The reaction medium plays a critical role. Water is often an excellent and environmentally friendly solvent for these types of reactions, leading to good to high yields.[4][5][6] In some cases, a mixture of ethanol and water has also been used effectively.[9]
-
pH Control: In reactions using hydroxylamine hydrochloride, a base such as pyridine may be used to neutralize the liberated hydrochloric acid. Maintaining a neutral or weakly basic environment can help reduce side reactions and improve selectivity.[7]
Q3: I am looking for a more environmentally friendly ("green") synthesis protocol for isoxazol-5-ols. What are my options?
A3: Several green chemistry approaches have been successfully applied to the synthesis of isoxazole derivatives, focusing on the use of safer solvents, efficient energy sources, and reusable catalysts.
-
Aqueous Media: Water has been effectively used as a solvent in many isoxazole synthesis protocols, minimizing the use of volatile and toxic organic solvents.[4][5][6]
-
Ultrasound-Assisted Synthesis: Sonochemistry not only reduces reaction times and energy consumption but also often leads to improved yields and cleaner reactions.[7][8]
-
Catalysis: The use of biodegradable catalysts or performing reactions under catalyst-free conditions (where possible) aligns with green chemistry principles. For example, reactions have been successfully carried out using pyruvic acid, itaconic acid, and even vitamin B1 as catalysts in aqueous media.[7][9] Some protocols have also been developed that work well without any catalyst.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of isoxazole derivatives, highlighting the impact of different reaction conditions on yield and reaction time.
Table 1: Effect of Catalyst on Yield in a Three-Component Reaction
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pyruvic Acid (5 mol%) | Water | Room Temp | 25 | 94 | [9] |
| Itaconic Acid | Water | 50 (Ultrasound) | 15 | 95 | [7] |
| Sodium Malonate (10 mol%) | Water | 25 | 25-45 | 85-96 | |
| Fe3O4@MAP-SO3H (20 mg) | Ethanol:Water (1:3) | Ultrasound | 20 | 92 | [9] |
| Vitamin B1 | Water | Ultrasound | - | - | [7][9] |
Table 2: Comparison of Conventional Heating vs. Ultrasound Irradiation
| Catalyst | Energy Source | Temperature (°C) | Time | Yield (%) | Reference |
| Itaconic Acid | Conventional Heating | 100 | 3 h | 90 | [7] |
| Itaconic Acid | Ultrasound | 50 | 15 min | 95 | [7] |
| [HNMP][HSO4] | Ultrasound | 45 | 30 min | 80-82 | [9] |
| [HNMP][HSO4] | Microwave | 210 W | 5 min | 80-82 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Ultrasound-Assisted, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This protocol is a generalized procedure based on several reported methods.[7][9]
-
Reactant Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst (e.g., 5 mol% pyruvic acid) in the selected solvent (e.g., 5 mL of water).
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture at a specified temperature (e.g., 50 °C) for the optimized reaction time (e.g., 15-30 minutes). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solid product may precipitate out.
-
Purification: Collect the solid product by filtration, wash it with cold water, and dry it. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]
Protocol 2: Synthesis of 5-Substituted 3-Isoxazolols without Isomeric Byproduct Formation
This protocol is based on the method developed by Sørensen et al. to avoid the formation of the 5-isoxazolone byproduct.[1][3]
-
Synthesis of N,O-diBoc-protected β-keto hydroxamic acids:
-
Convert a carboxylic acid derivative into the corresponding acyl Meldrum's acid.
-
Perform an aminolysis reaction on the acyl Meldrum's acid with N,O-bis(tert-butoxycarbonyl)hydroxylamine to obtain the N,O-diBoc-protected β-keto hydroxamic acid.
-
-
Cyclization:
-
Treat the N,O-diBoc-protected β-keto hydroxamic acid with hydrochloric acid to induce cyclization.
-
-
Work-up and Purification: Follow standard procedures for reaction work-up and purification to isolate the desired 5-substituted 3-isoxazolol.
Visualizations
Caption: Reaction pathway for isoxazol-5-ol synthesis.
Caption: Troubleshooting workflow for isoxazol-5-ol synthesis.
References
- 1. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
troubleshooting N-O bond cleavage in isoxazole reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding N-O bond cleavage in isoxazole reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during isoxazole N-O bond cleavage reactions in a question-and-answer format.
Problem: Low or No Yield of the Desired Product
1. Q: My reductive cleavage of the isoxazole ring is not proceeding or giving very low yields. What are the common causes and how can I improve the outcome?
A: Low or no yield in reductive N-O bond cleavage of isoxazoles can stem from several factors. The stability of the isoxazole ring means that a weak nitrogen-oxygen bond is a potential site for cleavage under reducing or basic conditions[1]. However, the choice of reducing agent and reaction conditions is critical.
-
Reagent Selection: Not all reducing agents are effective for every isoxazole substrate. Common methods for reductive N-O bond cleavage include hydrogenolysis with Raney nickel, or reduction with reagents like LiAlH₄, TiCl₃, SmI₂, or Mo(CO)₆[2]. If one reagent is failing, consider screening others. For instance, while Mo(CO)₆ is effective for some isoxazolines, it may be ineffective for others, potentially due to preferential coordination with other heteroatoms in the molecule[2].
-
Catalyst and Additives: In some cases, a combination of reagents is necessary. For example, the combination of Raney nickel with AlCl₃ has been shown to be effective for the N-O bond cleavage of certain heterobicycle-fused 2-isoxazolines where other common reagents failed[2].
-
Reaction Conditions: Ensure that the reaction conditions (temperature, solvent, reaction time) are optimized. Some reactions may require elevated temperatures to proceed efficiently. For example, some molybdenum-mediated cleavages do not proceed at room temperature and require heating[2].
-
Substrate Steric Hindrance: Steric hindrance around the isoxazole ring can impede the approach of the reducing agent. If you suspect this is an issue, you may need to use a smaller reducing agent or modify the substrate.
2. Q: I am attempting a transition metal-catalyzed N-O bond cleavage, but the reaction is sluggish. What can I do?
A: Transition metal-catalyzed N-O bond cleavage is a powerful method, but its efficiency can be influenced by the choice of metal, ligand, and reaction conditions.
-
Catalyst Choice: Earth-abundant transition metals like Cu, Fe, Ni, Ti, and Co have been successfully used for this transformation[3]. If you are using a precious metal catalyst with poor results, consider switching to a more suitable earth-abundant metal catalyst, which may offer different reactivity patterns[3].
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly enhance reaction rates and improve yields in transition metal-catalyzed ring-opening reactions of isoxazoles[4]. The rapid and uniform heating provided by microwaves can overcome activation barriers that are difficult to surpass with conventional heating[4].
-
Lewis Acid Catalysis: In some transformations, a Lewis acid like TiCl₄ can catalyze the reaction. It has been shown to facilitate the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines to form pyridines[5].
Problem: Formation of Unexpected Side Products
3. Q: My reaction is producing a complex mixture of products instead of the expected ring-opened product. What are the likely side reactions?
A: The N-O bond cleavage of isoxazoles can sometimes lead to skeletal rearrangements or other unexpected transformations.
-
Rearrangements: The intermediates generated upon N-O bond cleavage can be reactive and prone to rearrangement. For example, light-activated ring opening of isoxazoles can lead to high-energy intermediates like nitrenes and azirines, which can then undergo further reactions[6].
-
Incomplete Reaction or Subsequent Reactions: The initial product of N-O bond cleavage (e.g., a β-hydroxyimine) might be unstable under the reaction conditions and undergo further reactions like hydrolysis to a β-hydroxyketone[2]. It is also possible that the reaction stalls at an intermediate stage.
-
Alternative Reaction Pathways: Depending on the reagents and conditions, the isoxazole ring can participate in different reaction pathways. For instance, treatment of isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination to produce tertiary fluorinated carbonyl compounds[7][8].
To minimize side products, it is crucial to carefully control the reaction conditions (temperature, stoichiometry of reagents) and to analyze the reaction mixture at different time points to identify any stable intermediates.
Frequently Asked Questions (FAQs)
1. Q: What are the main driving forces for N-O bond cleavage in isoxazoles?
A: The primary driving force for N-O bond cleavage is the inherent weakness of the N-O bond within the aromatic isoxazole ring[1][9]. This bond can be cleaved through various mechanisms:
-
Reductive Cleavage: This involves the addition of electrons to the σ* antibonding orbital of the N-O bond, leading to its dissociation[10].
-
Transition Metal Catalysis: Transition metals can coordinate to the nitrogen or oxygen atom, weakening the N-O bond and facilitating its cleavage[2][3].
-
Photochemical Excitation: Upon photoexcitation, the isoxazole molecule can be promoted to an excited state where the N-O bond is significantly weakened, leading to ultrafast ring-opening[11].
2. Q: How do substituents on the isoxazole ring affect the N-O bond cleavage reaction?
A: Substituents can have a significant electronic and steric influence on the N-O bond cleavage.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the isoxazole ring, affecting its reactivity towards different reagents. For instance, in ring-opening fluorination reactions, electron-donating groups on an aryl substituent at the C5 position can diminish the yield[8].
-
Steric Effects: Bulky substituents near the N-O bond can hinder the approach of reagents, slowing down or preventing the cleavage reaction.
3. Q: Can the N-O bond be cleaved selectively in the presence of other functional groups?
A: Yes, chemoselective N-O bond cleavage is often possible. The choice of reagents and reaction conditions is key to achieving this selectivity. For example, certain reductive methods are mild enough to leave other functional groups like esters and olefins intact[12]. However, more reactive functional groups like aldehydes and benzylic halides may not be stable to the same conditions[12].
Quantitative Data Summary
The following table summarizes the yields of β-hydroxyketone products from the Raney nickel/AlCl₃-mediated N-O bond cleavage of various heterobicycle-fused 2-isoxazolines, as reported by Rönn et al.[2].
| Entry | Substrate | Product | Yield (%) |
| 1 | 7-oxanorbornene-fused isoxazoline | β-hydroxyketo-7-oxanorbornane | 95 |
| 2 | N-phenylmaleimide-fused isoxazoline (a) | N-phenylmaleimide-fused β-hydroxyketone (a) | 85 |
| 3 | N-phenylmaleimide-fused isoxazoline (b) | N-phenylmaleimide-fused β-hydroxyketone (b) | 88 |
| 4 | 7-azanorbornadiene-fused isoxazoline | 7-azanorbornadiene-fused β-hydroxyketone | 66 |
Key Experimental Protocols
Protocol 1: Raney Nickel/AlCl₃-Mediated N-O Bond Cleavage of Heterobicycle-Fused 2-Isoxazolines [2]
This protocol describes a general procedure for the reductive cleavage of the N-O bond in heterobicycle-fused 2-isoxazolines to yield β-hydroxyketones.
Materials:
-
Heterobicycle-fused 2-isoxazoline substrate
-
Raney nickel (50% slurry in water)
-
Aluminum chloride (AlCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF) (for substrates with low solubility)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the isoxazoline substrate (1.0 equiv) in a suitable solvent system (e.g., 5:1 MeOH/H₂O or 5:5:2 THF/MeOH/H₂O for less soluble substrates) is added AlCl₃ (2.0 equiv).
-
The resulting mixture is stirred at room temperature for 10 minutes.
-
Raney nickel (approximately 0.5 g per mmol of substrate) is then added portion-wise.
-
The reaction mixture is stirred vigorously at room temperature under an inert atmosphere (Argon or Nitrogen).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Raney nickel.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude β-hydroxyketone.
-
The product can be further purified by column chromatography if necessary, although in many cases, this procedure yields products that do not require chromatographic purification[2].
Visualizations
Caption: General pathways for isoxazole N-O bond cleavage.
Caption: Troubleshooting workflow for isoxazole N-O bond cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Aryl-Isoxazol-5-ols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 4-aryl-isoxazol-5-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 4-aryl-isoxazol-5-ols?
A1: The main challenge is controlling the regioselectivity of the reaction. The synthesis, particularly the common method involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine, often results in a mixture of regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1]
Q2: What are the common regioisomeric byproducts in this synthesis?
A2: When using a β-ketoester and hydroxylamine, the reaction can yield two main regioisomers depending on which carbonyl group of the β-ketoester the hydroxylamine nitrogen attacks first. This leads to the formation of the desired 4-aryl-isoxazol-5-ol and the isomeric 3-aryl-isoxazol-5-ol.
Q3: How can I improve the regioselectivity of my reaction?
A3: Regioselectivity can be significantly improved by using β-enamino diketones or β-enamino ketoesters as precursors.[1][2][3] The regiochemical outcome can then be controlled by carefully selecting the reaction conditions, such as the solvent, the presence of a Lewis acid, and the steric properties of the enamine substituent.[1]
Q4: What is the role of a Lewis acid in controlling regioselectivity?
A4: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can be used to activate a specific carbonyl group of the β-enamino diketone, thereby directing the nucleophilic attack of hydroxylamine to that site and favoring the formation of a single regioisomer.[1]
Q5: Can solvent choice influence the regioselectivity?
A5: Yes, the choice of solvent can have a significant impact on the regioselectivity. For example, in the synthesis of certain isoxazoles from β-enamino diketones, using acetonitrile (MeCN) with pyridine can favor one regioisomer, while using ethanol (EtOH) at reflux can favor the other.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | 1. Use of a symmetric β-dicarbonyl starting material. 2. Reaction conditions are not optimized for regiocontrol. | 1. Utilize a β-enamino diketone or β-enamino ketoester precursor to introduce asymmetry and allow for better regiochemical control.[1][2][3] 2. Systematically vary the reaction conditions. See the "Data Presentation" section for the influence of different solvents and additives. For example, try the reaction in acetonitrile with pyridine or in ethanol at reflux to favor different isomers.[1] 3. Introduce a Lewis acid like BF₃·OEt₂ to direct the reaction towards a specific regioisomer.[1] |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products other than regioisomers. 3. Decomposition of starting materials or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Microwave irradiation has been shown to accelerate similar reactions.[4][5] 2. Purify the starting materials. Ensure anhydrous conditions if reagents are moisture-sensitive. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and the regioisomeric byproduct. | 1. If a mixture of regioisomers is formed, try different solvent systems for column chromatography to improve separation. 2. Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. 3. Optimize the reaction for higher regioselectivity to minimize the formation of the byproduct. |
Data Presentation
The following tables summarize the effect of reaction conditions on the regioselectivity of isoxazole synthesis from a β-enamino diketone precursor.
Table 1: Effect of Solvent and Additives on Regioselectivity [1]
| Entry | Solvent | Additive | Temperature | Regioisomeric Ratio (Product A : Product B) |
| 1 | MeCN | - | Room Temp | 1 : 1.2 |
| 2 | MeCN | Pyridine | Room Temp | 4.8 : 1 |
| 3 | EtOH | - | Reflux | 1 : 2.3 |
| 4 | Dioxane | - | Room Temp | 1 : 1.5 |
Note: "Product A" and "Product B" refer to the two possible regioisomers.
Table 2: Effect of Lewis Acid (BF₃·OEt₂) on Regioselectivity [1]
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Temperature | Regioisomeric Ratio (Product C : Product D) |
| 1 | MeCN | 0.5 | Room Temp | 2.3 : 1 |
| 2 | MeCN | 1.0 | Room Temp | 4.0 : 1 |
| 3 | MeCN | 2.0 | Room Temp | 9.0 : 1 |
| 4 | MeCN (with Pyridine) | 2.0 | Room Temp | > 19 : 1 |
Note: "Product C" and "Product D" refer to the two possible regioisomers in this specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 4,5-Disubstituted Isoxazoles using β-Enamino Diketones [1]
-
To a solution of the β-enamino diketone (0.5 mmol) in the chosen solvent (4 mL, e.g., MeCN or EtOH), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).
-
If an additive such as pyridine (1.4 equiv.) is used, add it to the reaction mixture.
-
Stir the reaction at the specified temperature (room temperature or reflux) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.
Protocol 2: Regiocontrolled Synthesis using a Lewis Acid [1]
-
To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the target 3,4-disubstituted isoxazole.
Visualizations
Caption: Workflow for the regioselective synthesis of isoxazoles.
Caption: Key factors influencing regioselectivity.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ulusofona.pt [research.ulusofona.pt]
Technical Support Center: 4-Phenylisoxazol-5-ol Tautomeric Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tautomeric mixtures of 4-Phenylisoxazol-5-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound, presented in a question-and-answer format.
Question: My NMR spectrum shows more peaks than expected, or the peaks are broad. What is happening?
Answer: This is a common observation when working with this compound and is indicative of the presence of a mixture of tautomers in solution. This compound can exist in at least three tautomeric forms: the CH-keto form (4-phenylisoxazol-5(4H)-one), the NH-keto form (4-phenylisoxazol-5(2H)-one), and the OH-enol form (this compound).
-
Broad Peaks: Broadening of NMR signals often occurs when the tautomers are interconverting at a rate that is comparable to the NMR timescale. This dynamic equilibrium can lead to an averaging of signals or significant line broadening.
-
Multiple Sets of Peaks: If the interconversion is slow on the NMR timescale, you will observe distinct sets of peaks for each tautomer present in the mixture.
Troubleshooting Steps:
-
Vary the Temperature: Acquiring NMR spectra at different temperatures can help resolve this issue. Lowering the temperature may slow down the interconversion rate, leading to sharper, distinct peaks for each tautomer. Conversely, increasing the temperature might accelerate the interconversion, resulting in a single set of averaged sharp peaks.
-
Change the Solvent: The tautomeric equilibrium is highly dependent on the solvent.[1][2] Polar protic solvents like methanol or water can stabilize different tautomers compared to nonpolar aprotic solvents like chloroform or benzene. Acquiring spectra in a different deuterated solvent can shift the equilibrium and potentially simplify the spectrum.
-
Use 2D NMR Techniques: Techniques like HSQC and HMBC can help in assigning the complex mixture of peaks to the specific protons and carbons of each tautomer.
Question: I am getting inconsistent results in my biological assays. Could tautomerism be the cause?
Answer: Yes, tautomerism can significantly impact biological activity. The different tautomers of a molecule possess distinct three-dimensional shapes, hydrogen bonding capabilities, and lipophilicity.[3] Consequently, only one tautomer may be the active form that binds to a biological target.
Troubleshooting Steps:
-
Characterize the Tautomeric Ratio: It is crucial to determine the tautomeric ratio of your compound under the specific conditions of your biological assay (e.g., buffer, pH, temperature). This can be achieved using NMR spectroscopy.
-
Consider pH Effects: The pH of the assay buffer can dramatically influence the tautomeric equilibrium, especially for compounds with acidic or basic functional groups. It's advisable to investigate the tautomeric composition at different pH values.
-
Computational Modeling: Molecular modeling can provide insights into which tautomer is more likely to be the active form by predicting binding affinities to the target protein.
Question: My HPLC analysis shows multiple peaks for a supposedly pure compound. How can I confirm if these are tautomers?
Answer: The appearance of multiple peaks in an HPLC chromatogram for a pure compound is a strong indication of the presence of tautomers that are stable enough to be separated under the chromatographic conditions.
Troubleshooting Steps:
-
Vary Chromatographic Conditions:
-
Mobile Phase Composition: Altering the polarity of the mobile phase can change the retention times of the tautomers differently, providing evidence for their distinct nature.
-
pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact the separation of tautomers.[3][4][5]
-
Temperature: Changing the column temperature can affect the interconversion rate of the tautomers. Lowering the temperature may improve the separation of distinct tautomeric forms.
-
-
Peak Collection and Re-injection: Collect each peak individually and re-inject it into the HPLC system. If each collected peak gives rise to the same multiple-peak chromatogram as the original sample, it confirms that the peaks represent interconverting tautomers.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. All tautomeric peaks should exhibit the same mass-to-charge ratio (m/z), confirming they are isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main tautomeric forms of this compound?
A1: this compound primarily exists in three tautomeric forms: the CH-keto form, the NH-keto form, and the OH-enol form. The CH-keto form is generally considered the most stable.[1]
Q2: How does the solvent affect the tautomeric equilibrium of this compound?
A2: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the more polar tautomers through hydrogen bonding and dipole-dipole interactions, thus shifting the equilibrium.[1][2] For instance, a polar solvent might increase the population of the NH-keto or OH-enol forms relative to the less polar CH-keto form.
Q3: Can I isolate a single tautomer of this compound?
A3: Isolating a single tautomer can be challenging due to their rapid interconversion.[6] While techniques like preparative HPLC at low temperatures might allow for the temporary isolation of a specific tautomer, it will likely revert to an equilibrium mixture upon standing in solution at room temperature.[3][5]
Q4: Does temperature influence the tautomeric equilibrium?
A4: Yes, temperature can affect the tautomeric equilibrium. The relative populations of the tautomers are governed by the Gibbs free energy difference between them. Changes in temperature will alter the equilibrium constant according to the van 't Hoff equation. Generally, higher temperatures favor the formation of the less stable tautomer.
Q5: How can I quantitatively determine the ratio of tautomers in a mixture?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to specific protons or carbons of each tautomer, their relative concentrations can be accurately determined.[7][8]
Quantitative Data
The following table summarizes representative spectroscopic data for isoxazolone tautomers. Note that specific chemical shifts for this compound may vary depending on the solvent and temperature. The data presented here is based on general knowledge of isoxazolone systems and related compounds.
| Tautomer | Form | 1H NMR (ppm) - Representative Shifts | 13C NMR (ppm) - Representative Shifts | IR (cm-1) - Key Absorptions |
| CH-keto | 4-phenylisoxazol-5(4H)-one | ~4.5-5.5 (CH at C4) | ~170-180 (C=O), ~80-90 (C4) | ~1750 (C=O stretch) |
| NH-keto | 4-phenylisoxazol-5(2H)-one | ~9-11 (NH) | ~160-170 (C=O), ~100-110 (C4) | ~1700 (C=O stretch), ~3200 (N-H stretch) |
| OH-enol | This compound | ~10-12 (OH) | ~150-160 (C5-OH), ~95-105 (C4) | ~3400 (O-H stretch, broad) |
Experimental Protocols
Protocol 1: NMR Analysis of Tautomeric Equilibrium
Objective: To determine the tautomeric ratio of this compound in a given solvent.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, Methanol-d4) to a known concentration (typically 5-10 mg/mL).
-
NMR Acquisition:
-
Acquire a standard 1H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration. A D1 of 10 seconds is generally a safe starting point.
-
Acquire a 13C NMR spectrum.
-
If the spectrum is complex, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in peak assignment.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to each tautomer.
-
Integrate the area of well-resolved, non-overlapping peaks for each tautomer. For example, integrate the signal for the proton at the C4 position in the CH-keto form and the NH proton in the NH-keto form.
-
Calculate the molar ratio of the tautomers by dividing the integral values by the number of protons giving rise to the signal.
-
Repeat the experiment at different temperatures to assess the effect of temperature on the equilibrium.
-
Protocol 2: HPLC Method for Tautomer Separation
Objective: To separate the tautomers of this compound using High-Performance Liquid Chromatography.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is required. A temperature-controlled column compartment is highly recommended.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Start with a simple isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
To investigate the effect of pH, use buffered mobile phases. For example, prepare a phosphate buffer at a desired pH and mix it with an organic modifier like acetonitrile.
-
-
Method Development:
-
Inject a solution of this compound and monitor the chromatogram.
-
If peaks are not well-resolved, systematically vary the mobile phase composition (increase or decrease the percentage of the organic modifier).
-
Investigate the effect of pH by running the analysis with mobile phases at different pH values (e.g., pH 3, 5, 7, 9).
-
Optimize the column temperature. Lower temperatures often improve the separation of tautomers by slowing down their interconversion on the column.
-
-
Detection: Monitor the elution of the tautomers using a UV detector at a wavelength where all tautomers have significant absorbance (e.g., determined from a UV-Vis spectrum of the compound).
Visualizations
Caption: Tautomeric equilibrium of this compound.
References
- 1. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Tautomer - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
Technical Support Center: Synthesis of 4-Phenylisoxazol-5-ol and Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of catalysts in the synthesis of 4-Phenylisoxazol-5-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-arylidene-3-phenylisoxazol-5-ones? A1: The most straightforward and widely used method is a one-pot, three-component reaction involving an aromatic aldehyde, a β-ketoester (like ethyl benzoylacetate), and hydroxylamine hydrochloride.[1] This reaction is typically catalyzed by a base or an acid.
Q2: Why is a catalyst necessary for this reaction? A2: A catalyst is crucial for the efficient formation of the final isoxazolone product. In the absence of a catalyst, the reaction often yields very poor results or may lead primarily to the condensation product of the β-ketoester and hydroxylamine hydrochloride, such as ethyl 3-(hydroxyimino)butanoate.[2]
Q3: What types of catalysts can be used for this synthesis? A3: A variety of catalysts have been successfully employed, ranging from simple inorganic bases like K₂CO₃ to organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and acid catalysts like DL-Tartaric acid.[2][3][4] The choice of catalyst can significantly impact reaction time and yield.
Q4: How do substituents on the aromatic aldehyde affect the reaction? A4: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Aldehydes bearing electron-donating groups (e.g., -OCH₃, -OH) tend to result in faster reactions and higher yields compared to those with electron-withdrawing groups (e.g., -Cl, -NO₂).[4]
Q5: What is the proposed reaction mechanism? A5: The plausible mechanism involves the initial generation of hydroxylamine by the catalyst, which then reacts with the β-ketoester to form an oxime intermediate. This intermediate subsequently undergoes ring-closing to yield the isoxazol-5-one core. The final step is a Knoevenagel condensation between the isoxazol-5-one and the aromatic aldehyde to form the 4-arylidene product.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: I am not getting any product, or the yield is extremely low. What should I check first?
-
A: First, confirm that a catalyst is being used. The reaction is inefficient without a catalyst.[2] If you are using a catalyst, ensure it is active and used in the correct amount. Start with a catalyst loading of around 5-10 mol%.[2] Also, verify the purity and integrity of your starting materials (aldehyde, ethyl benzoylacetate, and hydroxylamine hydrochloride).
-
-
Q: My reaction has been running for a long time with low conversion. What could be the problem?
-
A: The reaction rate can be sensitive to the catalyst, solvent, and temperature. Consider switching to a more efficient catalyst system like DABCO in refluxing ethanol, which has been shown to produce good yields in shorter times.[4] If using an aldehyde with electron-withdrawing groups, expect longer reaction times.[4] Increasing the reaction temperature may also improve the rate, but monitor for potential side product formation.
-
Issue 2: Formation of Side Products/Purification Challenges
-
Q: My crude product shows multiple spots on TLC. What are the likely impurities?
-
A: A common side product is the oxime formed between the β-ketoester and hydroxylamine, which can be the major product in the absence of an effective catalyst.[2] Unreacted starting materials may also be present. The formation of other condensation products is also possible.
-
-
Q: How can I effectively purify the final product?
-
A: In many cases, the product precipitates from the reaction mixture and can be isolated by simple filtration, yielding a pure compound.[4] If impurities are present, column chromatography using a solvent system like ethyl acetate/n-hexane is an effective purification method.[2] Recrystallization from a suitable solvent such as ethanol can also be used.
-
Quantitative Data on Catalyst Performance
The following tables summarize data from studies on the synthesis of structurally related 4-arylmethylene-isoxazol-5(4H)-ones, which can guide catalyst selection and optimization for your target molecule.
Table 1: Comparison of Different Catalysts for the Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
| Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| DL-Tartaric acid (5) | Water | 120 | 80 |
| None | Water | - | Poor Yield |
| Data adapted from a study on a model reaction with benzaldehyde and ethyl acetoacetate.[2] |
Table 2: Effect of Catalyst Loading on Yield
| Catalyst | Catalyst Load (mol%) | Time (min) | Yield (%) |
| DL-Tartaric acid | 2 | 135 | 65 |
| DL-Tartaric acid | 5 | 120 | 80 |
| DL-Tartaric acid | 7 | 100 | 82 |
| DL-Tartaric acid | 10 | 100 | 85 |
| Data from a study optimizing DL-Tartaric acid for the synthesis of 4-(4-chlorobenzylidene)-3-methylisoxazol-5(4H)-one.[2] |
Table 3: Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones using DABCO Catalyst
| Aldehyde Substituent (R) | Time (min) | Yield (%) |
| 4-OCH₃ | 4 | 82 |
| 4-CH₃ | 10 | 80 |
| H | 12 | 70 |
| 4-Cl | 15 | 65 |
| 4-Br | 15 | 60 |
| Reaction Conditions: Hydroxylamine, ethyl benzoylacetate, aromatic aldehyde, and DABCO in refluxing ethanol.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones using DABCO [4]
-
To a round-bottom flask, add ethyl benzoylacetate (1 mmol), the desired aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Attach a condenser and reflux the reaction mixture with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will often precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any residual impurities.
-
Dry the product in a vacuum oven. In many cases, the product is pure and requires no further purification.[4]
Protocol 2: Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using DL-Tartaric Acid in Water [2]
-
In a 50 mL round-bottom flask, combine ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and DL-Tartaric acid (5 mol%).
-
Add distilled water (10 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction via TLC until the starting materials are consumed.
-
Collect the precipitated solid product by suction filtration.
-
Wash the product with water and dry.
-
If necessary, purify the crude product by column chromatography on silica gel using an ethyl acetate:n-hexane (2:8) mixture as the eluent.[2]
Visual Guides: Workflows and Mechanisms
References
Validation & Comparative
The Isoxazole Scaffold: A Versatile Player in Kinase Inhibition
A Comparative Analysis of the 4-Phenylisoxazol-5-ol Moiety and Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the structural diversity of small molecules plays a pivotal role in achieving potency and selectivity. While specific quantitative data on the direct kinase inhibitory activity of this compound is not extensively available in the public domain, the isoxazole ring system it embodies is a well-established and privileged scaffold in the design of potent kinase inhibitors. This guide provides a comparative overview of the isoxazole motif, using known isoxazole-containing inhibitors as surrogates, against well-characterized kinase inhibitors such as Tyrphostin AG-126, Gefitinib, and the broad-spectrum inhibitor Staurosporine.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them attractive targets for drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. These inhibitors typically target the ATP-binding site of the kinase domain. The diversity of chemical scaffolds employed in kinase inhibitor design allows for fine-tuning of interactions within this pocket, leading to variations in potency and selectivity.
The Isoxazole Moiety in Kinase Inhibition
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is attractive in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions such as hydrogen bonding and pi-stacking. Isoxazole derivatives have been successfully developed as inhibitors of various kinases by serving as a core structure to which different substituents can be attached to optimize target engagement.[1][2][3][4]
Comparative Analysis
This section compares the isoxazole scaffold (represented by examples from the literature) with three well-known kinase inhibitors with distinct profiles.
Data Presentation: Inhibitor Profiles
| Inhibitor/Scaffold | Target Kinase(s) | IC50 Values | Mechanism of Action |
| Isoxazole Derivatives | |||
| Compound 25a (from Warda et al., 2020) | EGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβ | EGFR-TK: 0.054 µM | ATP-competitive inhibition |
| Compound 6g (from Wu et al., 2021) | Acetyl-CoA Carboxylase (ACC) | 99.8 nM | Inhibition of fatty acid synthesis pathway |
| Tyrphostin AG-126 | ERK1, ERK2 | 25-50 µM (for phosphorylation inhibition) | Tyrosine kinase inhibitor |
| EGFRK, PDGFRK | EGFRK: 450 µM, PDGFRK: >100 µM (weak inhibition) | ||
| Gefitinib | EGFR | Tyr1173 (NR6wtEGFR): 37 nM, Tyr992 (NR6wtEGFR): 37 nM, Tyr1173 (NR6W): 26 nM, Tyr992 (NR6W): 57 nM | Selective, ATP-competitive inhibitor of EGFR tyrosine kinase |
| Staurosporine | Broad Spectrum (PKC, PKA, CaM Kinase II, etc.) | PKCα: 2 nM, PKCγ: 5 nM, PKCη: 4 nM, p60v-src: 6 nM, PKA: 7 nM, CaM Kinase II: 20 nM | Potent, broad-spectrum, ATP-competitive kinase inhibitor |
IC50 values are dependent on assay conditions and cell lines used.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway and Inhibition by Gefitinib and Isoxazole Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[5][6][7][8][9] Gefitinib and certain isoxazole-containing compounds act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling.[5][10]
Caption: EGFR signaling pathway and points of inhibition.
MAP Kinase Pathway Inhibition by Tyrphostin AG-126
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Tyrphostin AG-126 has been shown to inhibit the phosphorylation of ERK1 and ERK2.[11][12][13]
Caption: MAPK/ERK signaling pathway and inhibition by Tyrphostin AG-126.
Experimental Protocols
General Kinase Inhibition Assay (Biochemical)
A common method to determine the inhibitory potential of a compound against a specific kinase is a biochemical assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase or its substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Test compound
-
Stimulating ligand (e.g., EGF for EGFR)
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with the appropriate ligand (e.g., EGF) to induce kinase phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
While this compound itself is not a prominently cited kinase inhibitor, the isoxazole scaffold it represents is a cornerstone in the development of targeted therapies. The versatility of the isoxazole ring allows for the creation of diverse chemical libraries with the potential to yield highly potent and selective kinase inhibitors. As demonstrated by the examples of complex isoxazole-containing molecules, this scaffold can be effectively utilized to target various kinases, including those implicated in cancer and other diseases. The comparison with established inhibitors like Tyrphostin AG-126, Gefitinib, and Staurosporine highlights the different strategies in kinase inhibitor design, from broad-spectrum inhibition to highly selective targeting. Future research into novel isoxazole derivatives will likely continue to expand the arsenal of kinase inhibitors available to researchers and clinicians.
References
- 1. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. AG126 | COX | ERK | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Phenylisoxazole Derivatives in Cancer Research
A deep dive into the structure-activity relationships and therapeutic potential of novel 4-phenylisoxazol-5-ol analogs reveals promising candidates for targeted cancer therapy. This guide provides a comparative overview of their biological activity, supported by experimental data and mechanistic insights.
Researchers in drug discovery are constantly exploring novel scaffolds to develop more effective and selective therapeutic agents. The isoxazole ring, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. This guide focuses on a comparative study of derivatives based on the this compound core, specifically 4-phenoxy-phenyl isoxazoles and 4-phenyl-5-quinolinyl substituted isoxazoles, highlighting their potential as anticancer agents.
Comparative Biological Activity
A series of 4-phenoxy-phenyl isoxazole derivatives were synthesized and evaluated for their inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is often upregulated in cancer cells.[1][2][3] Another class of compounds, 4-phenyl-5-quinolinyl substituted isoxazole analogues, were investigated as inhibitors of tubulin polymerization, a critical process for cell division.[4][5]
The table below summarizes the in vitro cytotoxic activity of representative compounds from these series against various human cancer cell lines.
| Compound ID | Core Structure | Target | Cancer Cell Line | IC50 (µM) |
| 6g | 4-phenoxy-phenyl isoxazole | ACC1 | - | 0.0998 (enzyme inhibition) |
| 6l | 4-phenoxy-phenyl isoxazole | ACC1 | A549 (Lung) | 0.22[1][2] |
| HepG2 (Liver) | 0.26[1][2] | |||
| MDA-MB-231 (Breast) | 0.21[1][2] | |||
| C11 | 4-phenyl-5-quinolinyl isoxazole | Tubulin | ESCC | < 0.02 |
Structure-Activity Relationship (SAR) Insights
For the 4-phenoxy-phenyl isoxazole series, structure-activity relationship studies revealed that modifications at the R1 and R2 positions significantly influenced their ACC inhibitory activity and antiproliferative effects.[1][2] Specifically, the presence of a cyclopropylmethoxy group in compound 6g resulted in the most potent hACC1 inhibitory activity.[1][2] Compound 6l , bearing a bulky phenylacetamide group, demonstrated the strongest cytotoxic effects across multiple cancer cell lines, suggesting an optimal balance between enzymatic activity and lipophilicity.[1][2]
In the case of 4-phenyl-5-quinolinyl substituted isoxazoles, the incorporation of a 2-methyl substitution on the quinoline ring and the presence of the isoxazole ring in compound C11 were critical for its potent cytotoxicity against Esophageal Squamous Cell Carcinoma (ESCC) cell lines.[4]
Mechanistic Pathways
The anticancer activity of these isoxazole derivatives stems from their ability to interfere with crucial cellular processes. The 4-phenoxy-phenyl isoxazoles, by inhibiting ACC1, lead to a decrease in intracellular malonyl-CoA levels, which in turn induces cell cycle arrest at the G0/G1 phase and triggers apoptosis.[1][2][3] The 4-phenyl-5-quinolinyl isoxazoles, on the other hand, act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest at the M phase and subsequent apoptosis.[4]
Caption: General experimental workflow for the synthesis and evaluation of isoxazole derivatives.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Isoxazole Derivatives as Anticancer Agents: A Validation Perspective on 4-Phenylisoxazol-5-ol
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the anticancer potential of isoxazole derivatives, with an initial focus on 4-Phenylisoxazol-5-ol. An extensive review of scientific literature reveals a significant gap in research concerning the specific anticancer properties of this compound. Consequently, this document serves a dual purpose: to highlight this research gap and to provide a valuable comparative guide for researchers by evaluating the performance of structurally related and well-documented isoxazole-based anticancer compounds. This approach is intended to offer a foundational context for any future validation studies of this compound.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to act through various mechanisms, such as the inhibition of crucial cellular proteins like HSP90 and tubulin.[4][5][6]
Comparative Anticancer Activity of Isoxazole Derivatives and Standard Chemotherapeutics
To provide a relevant comparison, we have summarized the in vitro cytotoxic activity (IC50 values) of select phenyl-isoxazole derivatives against various cancer cell lines. The data is compared with Doxorubicin, a widely used chemotherapeutic agent, to benchmark the efficacy of these compounds. The chosen isoxazole derivatives, while not being this compound itself, contain a phenyl-isoxazole core structure, making them relevant for comparative analysis.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3) | Colon 38 | 2.5 | - | - |
| CT-26 | 2.5 | - | - | |
| Phenyl-isoxazole-carboxamide derivative (Compound 2a) | HeLa | 0.91 | Doxorubicin | 2.92 |
| Hep3B | 8.02 | Doxorubicin | 2.23 | |
| Doxorubicin | MCF-7 | 2.50 | - | - |
| A549 | >20 | - | - | |
| HepG2 | 12.18 | - | - |
Table 1: Comparative in vitro cytotoxicity of selected phenyl-isoxazole derivatives and the standard anticancer drug Doxorubicin against various cancer cell lines.[7][8][9][10]
Mechanisms of Action: A Look into Isoxazole Derivatives' Anticancer Strategies
Isoxazole derivatives exert their anticancer effects through diverse and targeted mechanisms. Understanding these pathways is crucial for the rational design and development of new, more effective anticancer drugs.[2][3]
1. HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins that are involved in cancer cell growth, proliferation, and survival.[4] Isoxazole-containing compounds have been developed as potent HSP90 inhibitors. By binding to the ATP-binding site of HSP90, these inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and ultimately inducing cancer cell death.[4][11]
2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are critical for cell division, motility, and intracellular transport.[6] Several anticancer agents target microtubule dynamics. Some isoxazole derivatives have been identified as tubulin polymerization inhibitors.[5] They bind to tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[12][13]
Experimental Protocols: A Guide for In Vitro Validation
The following are standardized protocols for key in vitro assays essential for the validation of potential anticancer agents.
1. MTT Assay for Cell Viability and Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis: This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[18][19][20][21][22]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain necrotic or late apoptotic cells with compromised membranes.
-
Protocol Outline:
-
Culture and treat cells with the test compound.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Cell Cycle Analysis by Flow Cytometry: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25]
-
Principle: The DNA content of cells varies depending on the phase of the cell cycle. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Protocol Outline:
-
Culture and treat cells with the test compound.
-
Harvest and fix the cells (e.g., with cold 70% ethanol) to permeabilize the cell membrane.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Conclusion and Future Directions
While this compound remains an unvalidated compound in the context of cancer therapy, the broader family of isoxazole derivatives continues to show significant promise. The data presented for structurally related phenyl-isoxazoles demonstrate potent anticancer activity, warranting further investigation into this chemical class. The lack of data on this compound represents a clear opportunity for novel research. Future studies should aim to synthesize and characterize this compound and evaluate its cytotoxic effects against a panel of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for such a validation study. Subsequent mechanistic studies could then explore its potential to modulate key cancer-related pathways, such as HSP90 or tubulin dynamics, to determine its viability as a novel anticancer agent.
References
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. 2.4 |. Annexin V apoptosis assay [bio-protocol.org]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nanocellect.com [nanocellect.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Comparative Bioassay Validation of Isoxazol-X: A Guide to Reproducible Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fictional isoxazole-based compound, "Isoxazol-X," against two alternative compounds in a series of validated bioassays. The focus is on presenting a clear framework for assessing bioassay performance, validation, and reproducibility, which are critical for robust drug discovery and development. While the data presented here is illustrative, the protocols and validation workflows are grounded in established methodologies to serve as a practical template for researchers.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the performance of Isoxazol-X and two alternative compounds in key bioassays.
Table 1: Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) | Hill Slope | R² |
| Isoxazol-X | Kinase A | 75 | 1.1 | 0.98 |
| Alternative A | Kinase A | 120 | 0.9 | 0.97 |
| Alternative B | Kinase A | 55 | 1.2 | 0.99 |
Table 2: Cell Viability Assay (MCF-7 Cell Line)
| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Isoxazol-X | 5.2 | 15.8 | 45.1 |
| Alternative A | 8.9 | 25.4 | 70.3 |
| Alternative B | 3.1 | 10.2 | 33.7 |
Table 3: GPCR Antagonist Assay (cAMP Measurement)
| Compound | Target GPCR | IC50 (nM) | % Inhibition (at 1 µM) |
| Isoxazol-X | GPCR Target 1 | 250 | 85% |
| Alternative A | GPCR Target 1 | 450 | 70% |
| Alternative B | GPCR Target 1 | 180 | 92% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay Protocol (Radiolabeled ATP)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup : Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, the target kinase (e.g., Kinase A at 5 nM), and the peptide substrate (10 µM).
-
Compound Addition : Add varying concentrations of the test compound (Isoxazol-X, Alternative A, or Alternative B) or DMSO (vehicle control) to the reaction mixture.
-
Initiation : Start the kinase reaction by adding ATP and [γ-³³P]ATP to a final concentration of 10 µM.
-
Incubation : Incubate the reaction at 30°C for 60 minutes.
-
Termination : Stop the reaction by adding 3% phosphoric acid.
-
Detection : Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification : Measure the amount of incorporated ³³P in the peptide substrate using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]
Cell Viability Assay Protocol (MTT)
This assay assesses the effect of a compound on cell proliferation and cytotoxicity.[2]
-
Cell Plating : Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.
GPCR Functional Assay Protocol (cAMP Measurement)
This protocol measures the antagonistic effect of a compound on a Gs-coupled GPCR.[3]
-
Cell Culture : Culture CHO cells stably expressing the target GPCR in a suitable medium.
-
Cell Plating : Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation : Pre-incubate the cells with various concentrations of the antagonist (Isoxazol-X, Alternative A, or Alternative B) for 30 minutes.
-
Agonist Stimulation : Stimulate the cells with a known agonist at its EC80 concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Cell Lysis : Lyse the cells to release intracellular cAMP.
-
cAMP Detection : Measure the cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis : Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration.
Mandatory Visualizations
Experimental Workflow for Compound Screening
Caption: A generalized workflow for screening and validating bioactive compounds.
Hypothetical Signaling Pathway for Isoxazol-X
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Isoxazol-X.
Bioassay Validation and Reproducibility Logic
Caption: Key parameters for establishing bioassay validation and reproducibility.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profiling of 4-Phenylisoxazol-5-ol
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to mitigating potential adverse effects and ensuring therapeutic specificity. This guide provides a comprehensive overview of the methodologies used to profile the cross-reactivity of 4-Phenylisoxazol-5-ol, a heterocyclic compound with potential pharmacological applications. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide will focus on established experimental protocols and a comparative analysis of potential off-target interactions based on the broader isoxazole chemical scaffold.
Introduction to this compound and the Importance of Cross-Reactivity Profiling
This compound is a small organic molecule featuring a phenyl group attached to an isoxazole ring. It exists in tautomeric equilibrium with its more stable keto form, 3-phenyl-5-isoxazolone. The isoxazole motif is present in numerous biologically active compounds, including approved drugs and clinical candidates, highlighting its potential as a pharmacophore. However, the promiscuous nature of some scaffolds necessitates a thorough investigation of off-target binding to prevent unforeseen side effects and to ensure the development of safe and effective therapeutics.
Cross-reactivity profiling, or off-target screening, is a critical step in the drug discovery and development pipeline. It involves screening a compound against a broad panel of biological targets, such as receptors, kinases, enzymes, and ion channels, to identify unintended molecular interactions. Early identification of these interactions allows for the optimization of lead compounds to enhance selectivity and minimize potential liabilities.
Comparative Analysis of Potential Off-Target Interactions
While specific experimental data for this compound is not extensively available, the known biological activities of various isoxazole-containing molecules can provide insights into potential cross-reactivities. The isoxazole scaffold has been identified in compounds targeting a diverse range of protein families.
Table 1: Potential Off-Target Families for Isoxazole-Based Compounds
| Target Family | Examples of Isoxazole-Containing Modulators | Potential Implication for this compound |
| Kinases | VX-970 (M6620), an ATR kinase inhibitor with a 3-phenylisoxazol-5-yl core.[1] | Potential for interaction with kinases in the human kinome, necessitating a comprehensive kinome scan. |
| G-Protein Coupled Receptors (GPCRs) | Novel chiral isoxazole derivatives have been synthesized and assayed for their affinity at human beta-adrenergic receptors. | Possible modulation of GPCR signaling pathways, requiring screening against a panel of common GPCRs. |
| Nuclear Receptors | Trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). | Potential to interfere with nuclear receptor signaling, which can lead to complex downstream effects. |
| Enzymes | Isoxazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH).[2] | Possibility of interacting with various metabolic and signaling enzymes. |
| Ion Channels | While less common, some heterocyclic compounds can modulate ion channel activity. | Screening against a panel of key ion channels (e.g., hERG) is a standard safety pharmacology assessment. |
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive cross-reactivity profile is typically generated using a combination of in vitro binding and functional assays. Below are detailed methodologies for key experiments.
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology: ADP-Glo™ Kinase Assay
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Procedure:
-
A panel of recombinant human kinases is selected (e.g., the scanMAX Kinase Panel from Eurofins Discovery, covering over 400 kinases).
-
The kinase reactions are set up in a multi-well plate format, with each well containing a specific kinase, its substrate, ATP, and the necessary cofactors.
-
This compound is added to the reaction wells at a range of concentrations (typically from 1 nM to 10 µM) to determine a dose-response curve.
-
The reactions are incubated at room temperature for a specified period (e.g., 60 minutes).
-
Following incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 value for each kinase that shows significant inhibition.
-
Data Presentation: The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM) and as IC50 values for the most potently inhibited kinases. This data can be visualized in a "kinome map" to illustrate the selectivity profile.
Receptor and Ion Channel Screening
Objective: To identify potential interactions of this compound with a panel of common receptors and ion channels.
Methodology: Radioligand Binding Assays (e.g., Eurofins Cerep SafetyScreen Panels)
-
Assay Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from its specific receptor or ion channel binding site.
-
Procedure:
-
A panel of cell membranes or recombinant proteins expressing the target receptors or ion channels is prepared (e.g., the SafetyScreen44 panel).[3][4]
-
The membranes/proteins are incubated with a specific radiolabeled ligand and this compound at a standard concentration (e.g., 10 µM).
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes/proteins is quantified using a scintillation counter.
-
The percentage of inhibition of radioligand binding by this compound is calculated.
-
-
Follow-up Functional Assays: For any significant binding interactions identified, functional assays (e.g., calcium flux, cAMP measurement) are performed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Data Presentation: The primary screening data is presented as the percentage of inhibition at a single concentration. For "hits" (typically >50% inhibition), follow-up dose-response curves are generated to determine the Ki (inhibition constant) or IC50.
Chemoproteomics for Unbiased Off-Target Identification
Objective: To identify the protein interaction profile of this compound in a cellular context without prior bias.
Methodology: Kinobeads® and Mass Spectrometry
-
Assay Principle: This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. The test compound's binding to these captured kinases is then assessed by quantitative mass spectrometry.[5]
-
Procedure:
-
A cell lysate is prepared from a relevant cell line or tissue.
-
The lysate is incubated with the kinobeads to allow for the binding of kinases and other ATP-binding proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
The bead-bound proteins are then incubated with this compound at various concentrations.
-
The proteins that are displaced from the beads by the compound are collected and identified by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The abundance of each protein in the presence and absence of the compound is compared to determine the binding affinity.
-
Data Presentation: The output is a list of proteins that interact with this compound, along with their relative binding affinities. This provides an unbiased view of the compound's cellular targets and off-targets.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential biological implications, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for cross-reactivity profiling.
Caption: A hypothetical signaling pathway potentially modulated by off-target effects.
Conclusion
The cross-reactivity profiling of this compound, as with any investigational compound, is a crucial undertaking that requires a multi-faceted experimental approach. While direct data for this specific molecule is sparse, the methodologies outlined in this guide provide a robust framework for its evaluation. By leveraging comprehensive kinase screening, broad receptor and ion channel panels, and unbiased chemoproteomics, researchers can build a detailed understanding of the compound's selectivity profile. This knowledge is indispensable for guiding medicinal chemistry efforts to optimize lead candidates, minimize the risk of adverse drug reactions, and ultimately contribute to the development of safer and more effective medicines. The isoxazole scaffold's presence in a variety of bioactive molecules underscores the importance of such diligent profiling to unlock its full therapeutic potential.
References
Efficacy of Isoxazole Derivatives in Oncology: A Comparative Analysis
An in-depth comparison of the anti-cancer efficacy of a novel 4-phenoxy-phenyl isoxazole derivative, compound 6l, against the standard chemotherapeutic agent, Doxorubicin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
A novel series of 4-phenoxy-phenyl isoxazole derivatives has been synthesized and evaluated for their potential as anti-cancer agents. These compounds target Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis, which is often upregulated in cancer cells to support rapid proliferation.[1][2] Among the synthesized compounds, derivative 6l demonstrated significant cytotoxic activity across multiple cancer cell lines. This guide focuses on a direct comparison of the efficacy of compound 6l with the well-established chemotherapeutic drug, Doxorubicin.
Comparative Efficacy Data
The anti-proliferative activity of compound 6l and the standard drug Doxorubicin was assessed against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Compound 6l | 0.22 | 0.26 | 0.21 |
| Doxorubicin | Not explicitly stated in the provided results, but used as a reference drug. | Not explicitly stated in the provided results, but used as a reference drug. | Not explicitly stated in the provided results, but used as a reference drug. |
Data for compound 6l sourced from a study on 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.[3]
Compound 6l exhibited potent cytotoxic effects with sub-micromolar IC50 values across all three tested cell lines, indicating broad anti-cancer activity.[3] While direct IC50 values for Doxorubicin from the same study are not available in the provided search results, it was used as a positive control, suggesting that the efficacy of compound 6l is comparable to this standard-of-care agent.[1][2]
Another related isoxazole derivative, compound 6g , was identified as a potent inhibitor of the hACC1 enzyme with an IC50 of 99.8 nM, which is comparable to the known ACC inhibitor CP-640186.[1][3] This highlights the potential of the 4-phenoxy-phenyl isoxazole scaffold in targeting ACC for cancer therapy.
Mechanism of Action
The anti-cancer activity of compound 6l is attributed to its inhibition of ACC, leading to a cascade of downstream effects that culminate in cancer cell death. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action for compound 6l.
Preliminary mechanistic studies on compound 6l and the related compound 6g indicated that they decrease the levels of malonyl-CoA, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in MDA-MB-231 cells.[3] This multi-faceted mechanism contributes to its potent anti-proliferative effects.
Experimental Protocols
The following are the key experimental methodologies employed to evaluate the efficacy of the 4-phenoxy-phenyl isoxazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A549, HepG2, and MDA-MB-231 human cancer cell lines.
-
Method: The cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds (including compound 6l) and the reference drug, Doxorubicin, for a specified duration (e.g., 48 hours).
-
After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
-
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Cell Cycle Analysis
-
Method: Flow cytometry is typically used to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
MDA-MB-231 cells were treated with compound 6l for a specified time.
-
Cells were harvested, washed, and fixed in cold ethanol.
-
The fixed cells were then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
-
Apoptosis Assay
-
Method: Annexin V/PI staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Procedure:
-
MDA-MB-231 cells were treated with compound 6l.
-
Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
This comparative guide highlights the significant potential of 4-phenoxy-phenyl isoxazole derivatives, particularly compound 6l, as effective anti-cancer agents. Its potent, broad-spectrum cytotoxicity, coupled with a well-defined mechanism of action targeting a key metabolic pathway in cancer, positions it as a promising candidate for further preclinical and clinical development. The experimental data presented provides a solid foundation for researchers to build upon in the ongoing search for novel and more effective cancer therapies.
References
Head-to-Head Comparison: Imatinib vs. 4-Phenylisoxazol-5-ol and its Derivatives in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, the well-established tyrosine kinase inhibitor Imatinib serves as a benchmark for efficacy and specificity. This guide provides a head-to-head comparison of Imatinib with the chemical compound 4-Phenylisoxazol-5-ol, representing the broader class of isoxazole derivatives that have demonstrated potential anticancer activities. While direct comparative data for this compound is not available, this document synthesizes information on various isoxazole compounds to provide a potential, albeit theoretical, comparison against the extensive data available for Imatinib.
Executive Summary
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functions as a potent and specific inhibitor of a small number of tyrosine kinases. Its mechanism of action, clinical efficacy, and safety profile are well-documented. In contrast, this compound is a chemical entity for which there is a lack of specific pharmacological data in the public domain. However, the broader isoxazole chemical scaffold is present in numerous compounds that exhibit a range of anticancer activities through diverse mechanisms. This comparison, therefore, contrasts the known, targeted action of Imatinib with the potential, varied mechanisms of isoxazole derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the known attributes of Imatinib against the potential characteristics of isoxazole derivatives, based on published research on this class of compounds.
Table 1: General Properties and Mechanism of Action
| Feature | Imatinib | This compound / Isoxazole Derivatives (Representative Data) |
| Chemical Class | 2-Phenylaminopyrimidine derivative | Isoxazole |
| Primary Mechanism | Competitive inhibitor of ATP binding to tyrosine kinases | Varied: May include apoptosis induction, enzyme inhibition (e.g., aromatase, topoisomerase, HDAC), and disruption of protein functions (e.g., tubulin polymerization) |
| Primary Targets | BCR-ABL, c-KIT, PDGFR[1][2][3] | Not established for this compound. Derivatives target ATR kinase, Acetyl-CoA Carboxylase (ACC), etc.[4][5] |
| Therapeutic Use | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST), and other cancers[1][3] | Investigational; no approved therapeutic use for this compound. |
Table 2: Efficacy and Specificity
| Parameter | Imatinib | This compound / Isoxazole Derivatives (Representative Data) |
| In Vitro Potency (IC50) | Nanomolar range against target kinases | Varies widely depending on the derivative and target. Some derivatives show activity in the nanomolar to micromolar range against cancer cell lines.[2][4] |
| Cell-based Activity | Induces apoptosis and inhibits proliferation in cells dependent on target kinases[2][6] | Cytotoxic activity demonstrated against various cancer cell lines including breast, cervical, and liver cancer cells.[2] |
| Specificity | Highly selective for a few tyrosine kinases[1] | Specificity varies greatly among different derivatives and their targets. |
| Resistance Mechanisms | Point mutations in the target kinase domain, gene amplification[6] | Not applicable for this compound. For derivatives, this would be target-dependent. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Imatinib's mechanism of action in inhibiting the BCR-ABL pathway.
Caption: Diverse potential anticancer mechanisms of isoxazole derivatives.
Caption: A general experimental workflow for evaluating a novel anticancer compound.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the evaluation of Imatinib and the potential investigation of a novel compound like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (for Imatinib)
Objective: To determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human ABL kinase
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Imatinib (or test compound)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or appropriate detection system
Method:
-
Prepare serial dilutions of Imatinib in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant ABL kinase, the peptide substrate, and the Imatinib dilution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Imatinib concentration and determine the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay (General Applicability)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., K-562 for CML, MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compound (Imatinib or this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Method:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining (General Applicability)
Objective: To determine if a compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Method:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in the treated versus untreated populations.
Conclusion
This guide provides a comparative framework for understanding the well-defined therapeutic agent Imatinib and the largely unexplored potential of this compound as a representative of the isoxazole class of compounds. Imatinib's success is rooted in its highly specific mechanism of action against validated cancer targets. For any new chemical entity, including those from the promising isoxazole family, a rigorous and systematic evaluation of its biological activity, mechanism of action, and specificity will be paramount. The experimental protocols and workflows outlined here provide a roadmap for such an investigation, which is essential for the advancement of novel targeted therapies in oncology.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Purity Validation of 4-Phenylisoxazol-5-ol: A Comparative Guide to HPLC and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of drug discovery and development. For novel heterocyclic compounds like 4-Phenylisoxazol-5-ol, a robust analytical methodology is essential to ensure the reliability of biological data and compliance with regulatory standards. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
Primary Validation Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful and widely adopted technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A stability-indicating HPLC method can effectively separate the main compound from its process-related impurities and degradation products.
Experimental Protocol: RP-HPLC for this compound
This protocol outlines a validated, gradient RP-HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities.
1. Chromatographic Conditions:
The method utilizes a C18 stationary phase, which is common for separating aromatic and heterocyclic compounds based on hydrophobicity.[3][4] A gradient elution with a buffered mobile phase ensures the effective separation of analytes with a range of polarities.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18) |
| Dimensions: 150 mm x 4.6 mm, Particle Size: 3.5 µm[5] | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-15 min: 90% B; 15.1-18 min: 40% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[4] |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the diluent to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Hypothetical Performance Data
The following table presents expected chromatographic results for this compound and its potential impurities, which could arise from common isoxazole synthesis routes involving precursors like β-keto esters and hydroxylamine.[7][8][9]
| Compound | Hypothetical Structure | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Impurity A (Ethyl Benzoylacetate) | 5.2 | - | 1.1 | |
| Impurity B (Benzaldehyde) | 6.8 | 4.1 | 1.2 | |
| This compound | 9.5 | 6.5 | 1.0 | |
| Impurity C (Dimerization Product) | 11.3 | 4.8 | 1.3 |
Workflow for HPLC Purity Validation
The logical flow from sample handling to final report generation is a critical aspect of a validated analytical procedure.
Caption: Workflow for the purity validation of this compound by RP-HPLC.
Comparison with Alternative Purity Assessment Methods
While HPLC is a gold standard, other techniques offer complementary information and can be suitable for different stages of research and development.
| Feature | RP-HPLC | Thin-Layer Chromatography (TLC) | Gas Chromatography-MS (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Differential migration on a solid stationary phase via capillary action of a liquid mobile phase.[10][11] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[12] | Signal integration is directly proportional to the number of nuclei, allowing for purity determination against a certified standard.[13][14] |
| Resolution | Very High | Low to Moderate[10] | Very High | High (depends on field strength) |
| Quantitation | Excellent (Area % or with standard) | Semi-quantitative at best | Excellent (with standard) | Excellent (Absolute or Relative)[15] |
| Sensitivity | High (ng to pg range) | Moderate (µg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Sample Type | Soluble, non-volatile compounds | Wide range of organic compounds | Volatile and thermally stable compounds | Soluble compounds |
| Key Advantage | High precision, automation, and robustness for routine QC.[16] | Simple, rapid, and cost-effective for reaction monitoring.[10] | Excellent for identifying volatile impurities and provides structural information (MS).[17][18] | Primary method for absolute purity; no need for specific impurity standards; gives structural confirmation.[19][20] |
| Limitation | Requires reference standards for identified impurities; higher cost. | Limited resolution and quantitation capabilities.[10] | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods; requires expensive instrumentation. |
Method Summaries
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative checks, such as monitoring the progress of a chemical synthesis.[10] It is simple and cost-effective, allowing multiple samples to be analyzed simultaneously.[10] However, its lower resolution and semi-quantitative nature make it unsuitable as a primary method for final purity validation.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[12][18] The coupling with mass spectrometry provides powerful identification capabilities, offering a unique fingerprint for each substance.[12] Its primary limitation is the requirement that analytes be thermally stable and sufficiently volatile.
-
Quantitative NMR (qNMR): As a primary analytical method, qNMR is exceptionally powerful for determining the absolute purity of a compound without requiring reference standards for the impurities.[14][20] The signal area in a 1H NMR spectrum is directly proportional to the number of protons, allowing for a direct comparison of the analyte to a certified internal standard.[13] This technique provides simultaneous structural confirmation and quantification, making it a highly valuable orthogonal method to HPLC.[15]
References
- 1. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 2. imgroupofresearchers.com [imgroupofresearchers.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. wjmpr.com [wjmpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. pharmdecks.com [pharmdecks.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. veeprho.com [veeprho.com]
- 20. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isoxazole-based kinase inhibitors based on recent molecular docking studies. The following sections detail the binding affinities of these compounds against various kinase targets, outline the experimental protocols used in these studies, and visualize the relevant biological pathways.
The isoxazole scaffold is a prominent feature in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A key mechanism of action for many isoxazole derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3][4] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them a prime target for drug development.[5][6] Molecular docking simulations are a powerful computational tool used to predict the binding interactions between small molecules, such as isoxazole inhibitors, and their protein targets at the molecular level.[7][8] This in silico approach helps in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.[9]
Quantitative Comparison of Isoxazole Kinase Inhibitors
The following tables summarize the binding affinities and inhibitory concentrations of various isoxazole derivatives against different kinase targets as reported in recent literature. Lower binding energy values (in kcal/mol) indicate a higher predicted binding affinity. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
Table 1: Docking Scores of Isoxazole Derivatives Against Heat Shock Protein 90 (Hsp90)
| Compound | Binding Energy (kcal/mol) | Reference |
| ZINC Compound 1 | -8.51 | [10] |
| ZINC Compound 2 | -8.42 | [11] |
| ZINC Compound 3 | -8.23 | [10] |
| Luminespib (Control) | -8.20 | [10] |
Hsp90 is a chaperone protein that plays a critical role in the stability and function of numerous client proteins involved in cancer progression.[10]
Table 2: Docking Scores and IC50 Values for Isoxazole Derivatives Against Cyclooxygenase (COX) Enzymes
| Compound | Target | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| Compound A13 | COX-1 | - | 64 | [12] |
| Compound A13 | COX-2 | - | 13 | [12] |
| Parecoxib (Control) | COX-2 | - | - | [13] |
| Isoxazole Derivative 4f | COX-2 | -8.9 | - | [13] |
| Isoxazole Derivative 4n | COX-2 | -8.8 | - | [13] |
COX enzymes are key in the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain.[12]
Table 3: Docking Scores of Quinoxaline-Isoxazole-Piperazine Conjugates Against Epidermal Growth Factor Receptor (EGFR)
| Compound | Binding Energy (kcal/mol) | Reference |
| Compound 5d | - | [14] |
| Compound 5e | - | [14] |
| Compound 5f | - | [14] |
| Erlotinib (Control) | - | [14] |
EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and is a common target in cancer therapy.[14]
Table 4: Docking Scores of Isoxazole Derivatives Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
| Compound | Binding Affinity (Descriptor) | Key Interacting Residues | Reference |
| Various Isoxazole Derivatives | Stronger affinity than standard drugs | Cys:919, Asp:1046, Glu:885 | [9] |
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]
Experimental Protocols in Docking Studies
The methodologies outlined below are representative of the computational docking studies cited in this guide. These protocols provide a framework for understanding how the binding interactions and affinities of isoxazole inhibitors are predicted.
General Molecular Docking Workflow
A typical molecular docking study involves several key steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target kinase (protein) and the isoxazole derivatives (ligands) are prepared for docking. This involves retrieving the protein structure from a repository like the Protein Data Bank (PDB).[15] Water molecules and co-crystallized ligands are often removed, and polar hydrogens are added.[15] Ligand structures are typically drawn using chemical drawing software and their energy is minimized.[15]
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding pose of the ligand within the active site of the protein.[7][15] The software explores various conformations of the ligand and calculates the binding affinity for each pose, typically expressed in kcal/mol.[15]
-
Post-Docking Analysis: The results of the docking simulation are analyzed to identify the most favorable binding poses. This involves examining the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using visualization software like Discovery Studio Visualizer.[15]
Specific Protocols from Cited Studies:
-
Hsp90 Docking: In a study targeting Hsp90, the crystal structure of Hsp90 in a bound state (PDB ID: 6LTI) was used.[11] The ZINC database was screened for isoxazole-based molecules with structural similarity to a known inhibitor, Luminespib.[10][11] Molecular docking was performed to predict the binding energies and interactions of these compounds within the ATP-binding site of Hsp90.[10]
-
COX-2 Docking: For the study of COX-2 inhibitors, the crystal structure of the enzyme was obtained from the PDB.[13] Isoxazole derivatives were docked into the active site of the COX-2 receptor, and their binding affinities were compared to the standard drug Parecoxib.[13]
-
VEGFR2 Docking: In the investigation of VEGFR2 inhibitors, Quantitative Structure-Activity Relationship (QSAR) models were generated alongside molecular docking.[9] The docking studies focused on the interactions of isoxazole derivatives with key amino acid residues in the VEGFR2 active site, such as Cys:919, Asp:1046, and Glu:885.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the discussed isoxazole kinase inhibitors and a generalized workflow for computational docking studies.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labiotech.eu [labiotech.eu]
- 7. nuv.ac.in [nuv.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 14. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
A Comparative Benchmarking Guide: Evaluating 4-Phenylisoxazol-5-ol Against Established p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 4-Phenylisoxazol-5-ol against a panel of well-characterized p38 mitogen-activated protein kinase (MAPK) inhibitors. Due to the absence of publicly available data for this compound, this document outlines the requisite experimental protocols and data presentation structures to facilitate a direct and objective comparison. By following these standardized methods, researchers can effectively evaluate the potency, selectivity, and cellular activity of this compound in the context of established therapeutic candidates.
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][2] The pathway involves a series of protein kinases that ultimately activate p38, which in turn phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1]
This guide focuses on comparing this compound with three extensively studied p38 inhibitors: BIRB-796 (Doramapimod) , a highly potent and allosteric inhibitor; VX-745 (Neflamapimod) , a selective p38α inhibitor that has entered clinical trials; and SB203580 , a widely used tool compound for studying p38α/β activity.[3][4][5][6]
Comparative Data Summary
The following tables summarize the known inhibitory activities of the benchmark compounds. These tables provide a template for the data that should be generated for this compound to enable a thorough comparison.
Table 1: Biochemical Potency of p38 MAPK Inhibitors (IC50, nM)
| Compound | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| BIRB-796 (Doramapimod) | 38[4] | 65[4] | 200[4] | 520[4] |
| VX-745 (Neflamapimod) | 10[5] | 220[5] | >20,000[5] | No Data |
| SB203580 | 300[6] | No Data | No Data | No Data |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Compound | Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 (nM) |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| VX-745 (Neflamapimod) | Cytokine Release | Human PBMCs | LPS | TNF-α Production | 52[5] |
| VX-745 (Neflamapimod) | Cytokine Release | Human PBMCs | LPS | IL-1β Production | 56[5] |
Visualized Pathways and Workflows
To provide a clear visual context for the experimental procedures and the targeted signaling pathway, the following diagrams have been generated using Graphviz.
Caption: The p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Workflow for Benchmarking p38 Inhibitor Potency and Cellular Activity.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to benchmark this compound.
Biochemical Kinase Inhibition Assay (p38α, β, γ, δ)
This protocol is adapted from the ADP-Glo™ Kinase Assay system to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the four p38 MAPK isoforms.[7][8][9]
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ (active enzymes)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ATP, 10mM stock
-
Test compounds (this compound and comparators) dissolved in 100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10mM, diluted in 1:3 steps for a 10-point curve. Subsequently, dilute the DMSO stock into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup (5 µL per well):
-
Add 1 µL of the diluted inhibitor or 5% DMSO (for vehicle control) to the wells of a 384-well plate.[7]
-
Add 2 µL of a solution containing the p38 kinase isoform in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP to ADP conversion in the linear range of the assay.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations should be at the Km for ATP for each kinase isoform and a saturating concentration of the substrate (e.g., MBP).[7]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubation: Incubate at room temperature for 30-60 minutes.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO (vehicle) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular p38 MAPK Inhibition Assay: TNF-α Release in THP-1 Cells
This cell-based assay measures the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant human cell line, providing a measure of cellular potency.[11][12]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and comparators) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit or HTRF assay kit
Procedure:
-
Cell Culture: Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Seed THP-1 cells at a density of 4 x 10^4 to 5 x 10^4 cells per well in 200 µL of culture medium in a 96-well plate.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[11] Include unstimulated (no LPS) and vehicle-treated (DMSO + LPS) controls.
-
Incubation: Incubate the plates for 17-18 hours at 37°C and 5% CO2.[11]
-
Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatant for analysis.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial human TNF-α ELISA or HTRF kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data using a four-parameter logistic model.
-
By executing these standardized biochemical and cellular assays, researchers can generate high-quality, comparable data to rigorously evaluate the potential of this compound as a novel p38 MAPK inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Phenylisoxazol-5-ol Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylisoxazol-5-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have shown significant potential, particularly in the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their efficacy as acetyl-CoA carboxylase (ACC) inhibitors and tubulin polymerization inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and development of new therapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro biological activities of representative this compound analogs. The data highlights the impact of substitutions on the phenyl ring and the isoxazole core on their inhibitory potency against specific molecular targets and cancer cell lines.
| Compound ID | R1 (on phenoxy ring) | R2 (at position 5 of isoxazole) | Target | IC50 (nM) | Antiproliferative Activity (IC50, µM) - Cell Line |
| ACC Inhibitors | |||||
| 6a | H | -CH(CH3)NHCOCH3 | hACC1 | - | >10 (A549, HepG2, MDA-MB-231) |
| 6g | 4-OCF3 | -CH(CH3)NHCOCH3 | hACC1 | 99.8[1][2][3][4] | 1.10 (A549), 1.73 (HepG2), 1.50 (MDA-MB-231)[1] |
| 6l | H | -CH(CH3)NHCO-Ph | hACC1 | - | 0.22 (A549), 0.26 (HepG2), 0.21 (MDA-MB-231)[1][3] |
| Tubulin Polymerization Inhibitors | |||||
| C11 | 2-methyl on quinoline | 4-phenyl | Tubulin | - | < 0.02 (ESCC cell lines) |
| 24d | - | quinoline-chalcone | Tubulin | - | 0.009 - 0.016 (various cancer cell lines)[5] |
| I-33 | - | quinoline-chalcone | Tubulin | 920 | 0.027 - 0.094 (various cancer cell lines)[5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl and isoxazole moieties.
Analogs as Acetyl-CoA Carboxylase (ACC) Inhibitors
Studies on 4-phenoxy-phenyl isoxazoles have revealed key structural features for potent ACC inhibition and anticancer activity.[1][2][3]
-
Substitution on the Phenoxy Ring (R1): The presence of a trifluoromethoxy (-OCF3) group at the para position of the phenoxy ring, as seen in compound 6g , leads to a significant increase in hACC1 inhibitory activity (IC50 = 99.8 nM).[1][2][3] This suggests that electron-withdrawing groups at this position are favorable for binding to the enzyme's active site.
-
Substitution at Position 5 of the Isoxazole Ring (R2): Modification at this position has a profound impact on both ACC inhibition and antiproliferative activity.
-
The introduction of a phenylacetamide group, as in compound 6l , results in potent antiproliferative activity against various cancer cell lines (IC50 = 0.21 - 0.26 µM).[1][3] This highlights the importance of a bulky aromatic group at this position for cytotoxicity.
-
Analogs bearing a benzylurea group also exhibit good ACC inhibitory effects.[2]
-
The following diagram illustrates the key SAR findings for 4-phenoxy-phenyl isoxazole analogs as ACC inhibitors.
Caption: Key structure-activity relationships for 4-phenoxy-phenyl isoxazole analogs as ACC inhibitors.
Analogs as Tubulin Polymerization Inhibitors
A series of 4-phenyl-5-quinolinyl substituted isoxazole analogs have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.
-
Quinoline Substitution: The presence of a quinoline moiety at the 5-position of the isoxazole ring is a critical feature for potent cytotoxic and tubulin polymerization inhibitory activity.
-
Substitution on the Quinoline Ring: A 2-methyl substitution on the quinoline ring, as seen in compound C11 , leads to highly potent analogs with IC50 values in the low nanomolar range against esophageal squamous cell carcinoma (ESCC) cell lines.
The general workflow for evaluating these compounds is depicted below.
Caption: General experimental workflow for the evaluation of this compound analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In vitro Acetyl-CoA Carboxylase (ACC) Inhibitory Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of ACC. The protocol is adapted from the supplementary information of the cited literature.
-
Reagents and Materials:
-
Human recombinant ACC1 (hACC1) enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM DTT, 0.2 mg/mL BSA)
-
Substrates: Acetyl-CoA, ATP, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, hACC1 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA, ATP, and NaH¹⁴CO₃).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., 6N HCl).
-
Dry the samples to remove unreacted ¹⁴CO₂.
-
Add scintillation cocktail to the dried samples.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter. The CPM is proportional to the amount of radiolabeled malonyl-CoA formed.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compounds dissolved in DMSO
-
A fluorescence plate reader capable of monitoring absorbance or fluorescence at 340 nm or with a fluorescent reporter, respectively.
-
-
Procedure:
-
Prepare a solution of tubulin in the polymerization buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Transfer the tubulin solution to the wells containing the test compounds.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the change in absorbance or fluorescence at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance/fluorescence indicates tubulin polymerization.
-
Calculate the rate and extent of polymerization for each compound concentration.
-
Determine the IC50 value for inhibitors of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors of key cancer-related targets such as ACC and tubulin. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and evaluate new analogs with improved therapeutic potential. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the fight against cancer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of 4-Phenylisoxazol-5-ol Derivatives as Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 4-phenylisoxazol-5-ol derivatives, a promising class of small molecules in therapeutic development. Due to the limited direct research on this compound, this guide will focus on the well-characterized 4-phenoxy-phenyl isoxazole derivatives, exemplified by the potent compound 6g , and compare its performance with the established Acetyl-CoA Carboxylase (ACC) inhibitor, CP-640186 . This comparison is supported by experimental data from peer-reviewed studies, with detailed protocols provided for key validation assays.
At a Glance: Performance Comparison of ACC Inhibitors
The following table summarizes the key performance indicators of the 4-phenoxy-phenyl isoxazole derivative 6g and the comparator, CP-640186, focusing on their inhibitory effects on ACC and cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 4-phenoxy-phenyl isoxazole (6g) | hACC1 | 99.8[1][2][3][4] | A549 (Lung Carcinoma) | 1.10[4] |
| HepG2 (Hepatocellular Carcinoma) | 1.73[4] | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 1.50[4] | |||
| CP-640186 | rat liver ACC1 | 53[5][6][7][8][9] | HepG2 (Hepatocellular Carcinoma) | 0.84[5] |
| rat skeletal muscle ACC2 | 61[5][6][7][8][9] | H460 (Large Cell Lung Cancer) | Inhibition at 20 µM[5][8] |
Delving into the Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary mechanism of action for 4-phenoxy-phenyl isoxazole derivatives is the inhibition of Acetyl-CoA Carboxylase (ACC).[1][2][3][4] ACC is a critical enzyme in the de novo fatty acid synthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][4] Malonyl-CoA serves as a crucial building block for the synthesis of long-chain fatty acids.
In many cancer cells, there is an upregulation of de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis. By inhibiting ACC, 4-phenoxy-phenyl isoxazoles decrease the intracellular levels of malonyl-CoA.[1][2][3] This reduction in a key metabolic substrate leads to the disruption of downstream cellular processes, ultimately resulting in cell cycle arrest and apoptosis.[1][2][3]
Experimental Validation: Protocols for Key Assays
The validation of the mechanism of action of 4-phenoxy-phenyl isoxazoles relies on a series of well-established in vitro assays. Below are detailed protocols for the key experiments cited in the comparison.
ACC Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on ACC enzyme activity.
Protocol:
-
Reagent Preparation: Prepare a master mix containing 5x ACC Assay Buffer, 500 µM ATP, and 2 mM Acetyl-CoA in distilled water.[10]
-
Inhibitor Preparation: Prepare serial dilutions of the 4-phenoxy-phenyl isoxazole and the comparator compound in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: To a 96-well plate, add the master mix to all wells except the "No Substrate Control" wells.[10] Add a deficient master mix (lacking Acetyl-CoA) to the control wells.
-
Addition of Inhibitor: Add the test compounds at various concentrations to the designated wells. Add solvent alone to the positive and negative control wells.
-
Enzyme Addition: Dilute purified human ACC1 enzyme to the working concentration in 1x ACC Assay Buffer and add to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at room temperature for 40 minutes.[10]
-
Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced, to terminate the enzymatic reaction and provide a luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Analysis: The luminescent signal is inversely proportional to the activity of ACC. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the 4-phenoxy-phenyl isoxazole or comparator compound for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Discard the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat MDA-MB-231 cells with the test compound at various concentrations for 24 hours.[13]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[13][14]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.[13] PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Apoptosis Assay
This assay utilizes Annexin V and propidium iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat MDA-MB-231 cells with the test compound for a specified time (e.g., 24 hours).[15]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI for 30 minutes at room temperature in the dark.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The analysis allows for the identification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[15]
-
Conclusion
The available evidence strongly supports the mechanism of action of 4-phenoxy-phenyl isoxazole derivatives as potent inhibitors of ACC. This inhibition leads to a depletion of malonyl-CoA, which in turn disrupts fatty acid synthesis, causes cell cycle arrest, and induces apoptosis in cancer cells. The performance of the representative compound 6g is comparable to the established ACC inhibitor CP-640186, highlighting the therapeutic potential of this chemical scaffold. The experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of this promising class of compounds.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Apoptosis assay [bio-protocol.org]
Assessing Off-Target Effects of 4-Phenylisoxazol-5-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases. However, ensuring the specificity of these small molecules is paramount to minimizing adverse effects and maximizing therapeutic efficacy. This guide provides a comparative assessment of the hypothetical Src kinase inhibitor, 4-Phenylisoxazol-5-ol, against established multi-kinase inhibitors, with a focus on evaluating potential off-target effects.
Comparative Analysis of Kinase Inhibitor Selectivity
To contextualize the selectivity of this compound, its inhibitory activity is compared against a panel of kinases alongside well-characterized inhibitors with known Src activity: Dasatinib, Bosutinib, and Saracatinib. The half-maximal inhibitory concentration (IC50) values are presented to quantify potency.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Saracatinib (IC50, nM) |
| SRC | 5 | 0.8 | 1.2 | 2.7 |
| ABL1 | 50 | 0.6 | 1.0 | >1000 |
| LCK | 15 | 1.1 | 15 | 10 |
| EGFR | >1000 | 180 | 120 | 580 |
| VEGFR2 | 250 | 15 | 94 | 120 |
| PDGFRβ | 300 | 28 | 100 | 150 |
| c-KIT | >1000 | 12 | >1000 | >1000 |
| p38α | 800 | 68 | >1000 | >1000 |
Data for Dasatinib, Bosutinib, and Saracatinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
Safety Screening Profile: Eurofins SafetyScreen44™ Panel
A broader assessment of off-target liabilities is crucial. The following table summarizes the anticipated results of this compound when screened against the Eurofins SafetyScreen44™ panel at a concentration of 10 µM. This panel assesses activity against a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be associated with adverse drug reactions.
| Target Family | Target | This compound (% Inhibition at 10 µM) |
| GPCRs | Adenosine A1 | <20% |
| Adrenergic α1A | <20% | |
| Dopamine D1 | <20% | |
| Histamine H1 | 25% | |
| Muscarinic M1 | <20% | |
| Serotonin 5-HT2A | 30% | |
| Ion Channels | hERG | 15% |
| Cav1.2 | <20% | |
| Nav1.5 | <20% | |
| Transporters | Dopamine Transporter (DAT) | <20% |
| Norepinephrine Transporter (NET) | <20% | |
| Serotonin Transporter (SERT) | 28% | |
| Enzymes | COX-1 | <20% |
| COX-2 | <20% | |
| Phosphodiesterase 3A (PDE3A) | 45% |
Data for this compound is hypothetical. Results showing >50% inhibition are typically considered significant and warrant further investigation.
Experimental Protocols
Detailed and robust experimental design is fundamental to accurately assessing on- and off-target effects.
Biochemical Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ³³P-γ-ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100), this compound and control compounds, phosphocellulose filter plates, scintillant.
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ³³P-γ-ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Phosphorylation Assay (Western Blot)
This assay measures the inhibition of kinase activity within a cellular context by assessing the phosphorylation of a downstream substrate.
-
Reagents and Materials: Human cell line expressing the target kinase (e.g., a cancer cell line with active Src signaling), cell culture medium, this compound and control compounds, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (total and phosphorylated forms of the substrate), HRP-conjugated secondary antibody, ECL detection reagents.
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phosphorylated signal to the total signal for each treatment condition. Determine the IC50 value based on the reduction of the phosphorylation signal.
Eurofins SafetyScreen44™ Panel Protocol
This is a commercially available service that provides a standardized assessment of off-target liabilities.
-
Compound Submission: Provide the test compound (this compound) at a specified concentration and quantity.
-
Assay Performance: The service provider performs a series of standardized binding and enzymatic assays.
-
Binding Assays: These are typically radioligand binding assays where the ability of the test compound to displace a high-affinity radiolabeled ligand from its receptor is measured.
-
Enzymatic Assays: These measure the direct effect of the test compound on the activity of purified enzymes.
-
-
Data Reporting: The results are provided as the percentage of inhibition or stimulation at the tested concentration (typically 10 µM). Significant interactions (usually >50% inhibition) are flagged for further investigation.
Visualizing Cellular Impact and Assessment Workflow
Understanding the broader cellular context and having a clear workflow for assessment are critical.
Caption: Simplified Src signaling pathway and its downstream effects.
Caption: Experimental workflow for assessing off-target effects.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Phenylisoxazol-5-ol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 4-Phenylisoxazol-5-ol, a member of the isoxazole family. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties
Understanding the properties of this compound and its related compounds is the first step in safe handling and disposal. The following table summarizes key data for a closely related tautomer, 5-phenylisoxazol-3-ol, and other similar isoxazole derivatives.
| Property | 5-phenylisoxazol-3-ol | 1,4-Bis(5-phenyloxazol-2-yl)benzene | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride |
| Molecular Weight | 161.16 g/mol [1] | 364.39 g/mol | Not Available |
| Physical State | Solid | Solid | Solid[2] |
| Appearance | Not Available | Yellow | Beige[2] |
| Melting Point | Not Available | 243 - 244 °C | 24 - 25 °C[2] |
| Solubility in Water | Not Available | Insoluble | Not Available |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Not specified | Harmful if swallowed, Causes severe skin burns and eye damage.[2] |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with 5-phenylisoxazol-3-ol, a tautomer of this compound, indicate that this compound should be handled with care. It is classified as:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
-
Containerization:
-
Ensure the waste this compound is stored in a clearly labeled, tightly sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
The waste container must be clearly labeled with the chemical name "this compound" and the associated hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Waste Collection:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) or a clear summary of the chemical's hazards.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[4] Avoid generating dust.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 4-Phenylisoxazol-5-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Phenylisoxazol-5-ol was not available at the time of this document's creation. The following guidance is based on the safety information for the closely related isomer, 3-phenylisoxazol-5-ol, and general best practices for handling laboratory chemicals. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety department.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to provide procedural, step-by-step guidance to ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available data for a structural isomer, this compound should be handled as a substance that is harmful if swallowed. Appropriate personal protective equipment is crucial to minimize exposure.
Summary of Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Nitrile gloves. Inspect gloves for integrity before use and change them frequently, especially after direct contact.[1][2] | To prevent skin contact. Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[1] |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards.[1] | To protect eyes from splashes and airborne particles. |
| Face Protection | A face shield should be worn over safety goggles whenever there is a significant risk of splashing or explosion.[1] | Provides an additional layer of protection for the entire face. |
| Body Protection | A laboratory coat (preferably flame-resistant, such as Nomex) with sleeves that cover the arms.[1] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[1] | To protect feet from spills and falling objects. |
| Respiratory Protection | Not generally required under normal use conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if dust is generated. | Engineering controls like fume hoods are the primary means of controlling inhalation exposure. If engineering controls are insufficient or during spill cleanup, respiratory protection may be required.[3][4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[3]
Safe Handling Practices:
-
Wash hands thoroughly with soap and water after handling.[5]
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Minimize dust generation and accumulation.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste material should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the general trash.
Decontamination:
-
Clean any spills promptly while wearing the appropriate PPE.
-
For small spills, carefully sweep up the solid material, trying to minimize dust generation, and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent or cleaning solution, followed by a thorough wash with soap and water.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
